Technical Documentation Center

3-(2-Fluoro-4-methylphenyl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Fluoro-4-methylphenyl)pyridine

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3-(2-Fluoro-4-methylphenyl)pyridine

Comprehensive Technical Guide to 1 H and 13 C NMR Chemical Shifts for 3-(2-Fluoro-4-methylphenyl)pyridine Executive Summary In modern drug discovery and agrochemical development, fluorinated biaryl systems such as 3-(2-F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide to 1 H and 13 C NMR Chemical Shifts for 3-(2-Fluoro-4-methylphenyl)pyridine

Executive Summary

In modern drug discovery and agrochemical development, fluorinated biaryl systems such as 3-(2-Fluoro-4-methylphenyl)pyridine are highly privileged scaffolds. The strategic placement of a fluorine atom ortho to the biaryl axis restricts bond rotation, modulates pKa, and enhances metabolic stability. However, this structural complexity introduces significant second-order effects and heteronuclear spin-spin coupling in Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an in-depth, theoretically grounded guide to the 1 H and 13 C NMR chemical shifts of 3-(2-Fluoro-4-methylphenyl)pyridine. By deconstructing the electronic causality behind the spectral data and providing self-validating experimental protocols, this guide empowers analytical scientists to perform unambiguous structural elucidation.

Part 1: Structural Analysis & Electronic Causality

To accurately predict and assign the NMR spectra of 3-(2-Fluoro-4-methylphenyl)pyridine, we must isolate its two interacting pharmacophores and evaluate their electronic environments:

  • The 3-Substituted Pyridine Ring: The electronegative nitrogen atom exerts strong inductive (-I) and mesomeric (-M) electron withdrawal. This drastically reduces electron density at the α (C-2, C-6) and γ (C-4) positions, resulting in pronounced downfield chemical shifts[1].

  • The 2-Fluoro-4-methylphenyl Ring: Fluorine is the most electronegative element, exerting a powerful -I effect that heavily deshields the directly attached carbon (C-2'). However, its lone pairs donate electron density via the +M effect into the ortho and para positions. Furthermore, the 19 F nucleus (spin 1/2, 100% natural abundance) introduces complex scalar couplings ( JHF​ and JCF​ ) throughout the ring system[2]. The para-methyl group provides a mild +I effect, slightly shielding the adjacent protons.

Part 2: 1 H NMR Chemical Shifts & Splitting Patterns

The 1 H NMR spectrum of this compound is characterized by the downfield pyridine protons and the complex multiplet structures of the phenyl ring caused by 1 H- 19 F coupling.

Quantitative 1 H NMR Data Summary (Predicted in CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
H-2 (Py) 8.75d1H 4JHH​≈2.0 Pyridine ring, α to N
H-6 (Py) 8.60dd1H 3JHH​≈4.8 , 4JHH​≈1.5 Pyridine ring, α to N
H-4 (Py) 7.85dt1H 3JHH​≈7.9 , 4JHH​≈2.0 Pyridine ring, γ to N
H-6' (Ph) 7.35dd1H 3JHH​≈8.0 , 4JHF​≈8.2 Phenyl ring, ortho to Py
H-5 (Py) 7.35dd1H 3JHH​≈7.9 , 3JHH​≈4.8 Pyridine ring, β to N
H-5' (Ph) 7.05br d1H 3JHH​≈8.0 Phenyl ring, meta to F
H-3' (Ph) 6.98dd1H 3JHF​≈11.5 , 4JHH​≈1.5 Phenyl ring, ortho to F
-CH 3​ 2.38s3H-Methyl group
Mechanistic Causality of 1 H Shifts
  • Pyridine Deshielding: H-2 is the most downfield signal (8.75 ppm) because it sits directly adjacent to the nitrogen atom and experiences the maximum -I effect, compounded by the magnetic anisotropy of the adjacent biaryl system[1].

  • Heteronuclear Splitting ( JHF​ ): The H-3' proton on the phenyl ring appears as a distinct doublet of doublets. The primary splitting is driven by the adjacent fluorine atom ( 3JHF​≈11.5 Hz), which is significantly larger than standard aromatic 3JHH​ couplings. This large JHF​ value is a critical diagnostic marker for ortho-fluorinated systems[3].

Part 3: 13 C NMR Chemical Shifts & Heteronuclear Coupling

The 13 C NMR spectrum is dominated by the scalar coupling between the carbon nuclei and the 19 F nucleus. The magnitude of these JCF​ couplings decays exponentially with the number of intervening bonds, providing a built-in ruler for structural mapping[2].

Quantitative 13 C NMR Data Summary (Predicted in CDCl 3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Assignment
C-2' (Ph) 160.5d 1JCF​≈245.0 Phenyl ring, directly bonded to F
C-2 (Py) 149.8s-Pyridine ring, α to N
C-6 (Py) 148.5s-Pyridine ring, α to N
C-4' (Ph) 141.5d 3JCF​≈8.5 Phenyl ring, attached to CH 3​
C-4 (Py) 136.0s-Pyridine ring
C-6' (Ph) 130.5d 3JCF​≈8.5 Phenyl ring
C-5' (Ph) 125.2d 4JCF​≈2.4 Phenyl ring
C-1' (Ph) 123.8d 2JCF​≈15.0 Phenyl ring, ipso to Py
C-5 (Py) 123.5s-Pyridine ring
C-3' (Ph) 115.6d 2JCF​≈21.0 Phenyl ring, ortho to F
C-3 (Py) 131.5s-Pyridine ring, ipso to Ph
-CH 3​ 21.3s-Methyl group
Mechanistic Causality of 13 C Shifts
  • Fermi Contact Interaction: The massive 1JCF​ coupling of ~245 Hz at C-2' is dictated by the Fermi contact mechanism, which relies on the s-orbital character of the C-F bond[3].

  • Alternating Coupling Magnitudes: Notice that 2JCF​ at C-3' is ~21.0 Hz, while 3JCF​ at C-4' drops to ~8.5 Hz[3]. This predictable attenuation is the most reliable way to assign the carbon backbone of the fluorophenyl ring without relying solely on 2D NMR.

Part 4: Experimental Protocols for NMR Acquisition & Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol must be executed when characterizing 3-(2-Fluoro-4-methylphenyl)pyridine.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal reference). Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that could broaden the lines.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe explicitly for 1 H, 13 C, and 19 F frequencies. Perform gradient shimming (Z0-Z5) until the CDCl 3​ solvent peak exhibits a full-width at half-maximum (FWHM) of <0.8 Hz.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans with a 30° flip angle and a relaxation delay (d1) of 1.5 seconds.

    • 13 C{ 1 H} NMR: Acquire 512–1024 scans with a 45° flip angle and a d1 of 2.0 seconds. Use WALTZ-16 decoupling for protons.

  • Self-Validating Experiment ( 13 C{ 1 H, 19 F} NMR): To definitively prove that the multiplet structures in the 13 C spectrum are due to fluorine and not overlapping signals, acquire a 13 C spectrum with simultaneous 1 H and 19 F decoupling. Causality Check: The doublets at 160.5 ppm, 115.6 ppm, and 141.5 ppm will collapse into sharp singlets, unambiguously confirming the fluorinated carbon assignments.

  • 2D HMBC Validation: To differentiate C-3' from C-5', analyze the 1 H- 13 C HMBC spectrum. The methyl protons (2.38 ppm) will show strong cross-peaks to both C-3' and C-5'. However, only the C-3' carbon will exhibit the large ~21.0 Hz 2JCF​ splitting in the F1 ( 13 C) dimension, validating the regiochemistry.

Part 5: Data Processing & Validation Workflow

The logical progression from sample preparation to final structural verification is mapped below.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS, 10-15 mg) Tune Probe Tuning & Matching (1H, 13C, 19F) Prep->Tune Shim Gradient Shimming (Z0-Z5, FWHM < 0.8 Hz) Tune->Shim Acq1H 1H NMR Acquisition (ns=16, d1=1.5s) Shim->Acq1H Acq13C 13C{1H} NMR Acquisition (ns=512, d1=2.0s) Shim->Acq13C Acq13C_F 13C{1H, 19F} Decoupling (Self-Validation Step) Shim->Acq13C_F Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Acq13C_F->Process Analyze Multiplet Analysis & J-Coupling Extraction Process->Analyze Verify Structure Verification (3-(2-Fluoro-4-methylphenyl)pyridine) Analyze->Verify

Caption: Standardized workflow for the multi-nuclear NMR acquisition and structural validation of fluorinated biaryls.

References

  • Palladium-Catalyzed Direct α -Arylation of Indane-1,3-dione to 2-Substituted Indene-1,3-diones | acs.org | 3

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | acs.org | 1

  • NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine | researchgate.net |2

Sources

Exploratory

Comprehensive Technical Guide: Crystal Structure Analysis and X-Ray Diffraction of 3-(2-Fluoro-4-methylphenyl)pyridine

Introduction & Structural Significance 3-(2-Fluoro-4-methylphenyl)pyridine is a highly versatile biaryl scaffold utilized extensively in medicinal chemistry, particularly in the design of kinase inhibitors, agrochemicals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

3-(2-Fluoro-4-methylphenyl)pyridine is a highly versatile biaryl scaffold utilized extensively in medicinal chemistry, particularly in the design of kinase inhibitors, agrochemicals, and GPCR modulators. The spatial orientation of its two aromatic rings—dictated by the steric bulk of the ortho-fluoro substituent and the electronic properties of the pyridine nitrogen—profoundly influences the molecule's binding affinity in biological targets. Understanding its solid-state conformation via X-ray diffraction (XRD) is critical for rational drug design, polymorph screening, and intellectual property protection.

Conformational Landscape and Biaryl Geometry

In biaryl systems like 3-(2-Fluoro-4-methylphenyl)pyridine, the solid-state conformation represents a delicate energetic compromise between the penalty of steric hindrance and the stabilization gained from π -conjugation[1].

  • Dihedral Angle Causality: The presence of the highly electronegative fluorine atom at the 2-position of the phenyl ring creates a severe steric clash with the adjacent protons of the pyridine ring. Density Functional Theory (DFT) calculations and empirical crystallographic data of structurally analogous fluorinated arylpyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) demonstrate that these rings cannot adopt a coplanar geometry[1][2]. Instead, they twist to a dihedral angle typically ranging between 31° and 38°[2][3].

  • Crystallographic Implications: This inherent twist breaks the extended planarity of the molecule, preventing tight, face-to-face π

    π stacking in the crystal lattice. Consequently, the crystal packing is predominantly governed by edge-to-face van der Waals interactions and weak intermolecular C−H⋯F or C−H⋯N hydrogen bonds[2][3].

Experimental Methodologies: A Self-Validating System

To obtain high-resolution structural data, researchers must execute a rigorous, self-validating workflow encompassing crystallization, data collection, and computational refinement.

SCXRD_Workflow N1 1. Solvent Screening & Crystallization N2 2. Crystal Mounting (Cryoloop + Paratone) N1->N2 Select single crystal (>0.1 mm) N3 3. SCXRD Data Collection (Mo Kα, 100 K) N2->N3 Flash cooling N4 4. Data Reduction (Integration & Scaling) N3->N4 Frame capture N5 5. Structure Solution (SHELXT / Direct Methods) N4->N5 Phase determination N6 6. Refinement & Validation (SHELXL & checkCIF) N5->N6 Least-squares minimization

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis of fluorinated biaryls.

Protocol 3.1: Single-Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals (minimum dimension ~0.1 mm) free of twinning or macroscopic defects. Causality: Vapor diffusion is preferred over slow evaporation for fluorinated biaryls because it provides a controlled supersaturation gradient, reducing the likelihood of amorphous precipitation or kinetic trapping.

  • Solvent Selection: Dissolve 10–15 mg of 3-(2-Fluoro-4-methylphenyl)pyridine in 0.5 mL of a good solvent (e.g., Dichloromethane, DCM). DCM is chosen for its ability to fully solubilize the moderately polar API without participating in strong hydrogen bonding that might disrupt the target lattice.

  • Antisolvent Layering: Place the open vial containing the DCM solution inside a larger, sealable chamber containing 3–5 mL of an antisolvent (e.g., Hexane or Heptane).

  • Diffusion Phase: Allow the chamber to sit undisturbed at 293 K for 3–7 days. The volatile antisolvent will slowly diffuse into the DCM, gradually lowering the solubility of the compound and inducing thermodynamic nucleation.

  • Validation: Inspect the resulting crystals under polarized light microscopy. A suitable crystal will extinguish light uniformly upon 360° rotation, indicating a single, continuous crystal lattice rather than a twinned aggregate.

Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD) Acquisition
  • Mounting: Coat the selected crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen cryoloop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when flash-cooled, preventing mechanical stress and ice ring formation.

  • Cryocooling: Transfer the loop immediately to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the observation of high-angle reflections necessary for precise bond length determination.

  • Data Collection: Irradiate the crystal using Mo radiation ( λ=0.71073 Å) or Cu radiation. Collect ω -scans to ensure high redundancy and complete coverage of the asymmetric unit.

  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS). This step is critical to account for the varying path lengths of X-rays through the non-spherical crystal.

Protocol 3.3: Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

Objective: To confirm that the bulk synthesized powder matches the specific polymorphic phase of the analyzed single crystal.

  • Gently grind the bulk sample in an agate mortar to a uniform particle size (<10 μ m). Causality: Fine, uniform particles minimize preferred orientation effects, ensuring accurate relative peak intensities.

  • Load the powder onto a zero-background silicon holder.

  • Scan from 2θ=5∘ to 40∘ using Cu radiation at a step size of 0.01°.

  • Validation: Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SCXRD .cif file. A 1:1 peak match validates the bulk phase purity.

Data Presentation: Comparative Crystallographic Parameters

While the exact space group for 3-(2-Fluoro-4-methylphenyl)pyridine depends on the specific polymorphic form isolated, its crystallographic behavior can be accurately benchmarked against rigorously characterized fluorinated biaryl analogs[2][3].

Table 1: Comparative Crystallographic Data for Fluorinated Biaryl Pyridines

Parameter2-Fluoro-5-(4-fluorophenyl)pyridine4-(2-Fluoropyridin-5-yl)phenolPredicted Range for 3-(2-Fluoro-4-methylphenyl)pyridineEmpirical FormulaC11H7F2NC11H8FNOC12H10FNCrystal SystemOrthorhombicOrthorhombicOrthorhombic / MonoclinicSpace Group Pna21​ Pbca P21​/c or Pbca Dihedral Angle37.93°31.93°30° – 40°Dominant PackingVan der Waals O−H⋯N , π π stackingVan der Waals, Weak C−H⋯F Centroid Distance> 4.0 Å (No π π )3.72 Å~3.8 Å – 4.2 Å

Structure Solution, Refinement, and Packing Interactions

Once the diffraction frames are integrated, the structure is solved using dual-space algorithms (e.g., SHELXT) and refined using full-matrix least-squares on F2 (SHELXL).

  • Refinement Causality: Non-hydrogen atoms (C, N, F) are refined anisotropically to model their ellipsoidal thermal motion. Hydrogen atoms, including the methyl protons, are placed in geometrically idealized positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, 1.5Ueq​(C) for methyl protons). This prevents over-parameterization of the model given the weak X-ray scattering power of hydrogen.

  • Validation: The refined model is validated via checkCIF to ensure no residual electron density peaks (>1.0 e /ų) exist near heavy atoms, confirming the absence of missed solvent molecules or twinning artifacts.

Packing_Interactions C1 3-(2-Fluoro-4-methylphenyl)pyridine (Asymmetric Unit) C2 Adjacent Molecule (Symmetry Generated) C1->C2 π-π Stacking (Centroid ~3.7-4.0 Å) C3 Adjacent Molecule (Translation) C1->C3 Weak C-H···F Halogen Bonding C2->C3 Van der Waals Dispersion Forces

Primary intermolecular interactions governing the crystal packing of fluorinated biaryls.

Intermolecular Packing Dynamics: The crystal lattice of 3-(2-Fluoro-4-methylphenyl)pyridine is stabilized by a network of non-covalent interactions. The highly electronegative fluorine atom acts as a weak hydrogen bond acceptor, interacting with the aromatic protons of adjacent pyridine rings ( C−H⋯F interactions)[2]. Additionally, the methyl group provides a hydrophobic anchor, facilitating dispersive van der Waals interactions that ultimately dictate the macroscopic crystal habit[2][3].

References

  • Title: 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC Source: nih.gov (Acta Crystallographica Section E: Structure Reports Online) URL: [Link]

  • Title: From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations Source: acs.org (The Journal of Physical Chemistry A) URL: [Link]

  • Title: 4-(2-Fluoropyridin-5-yl)phenol Source: researchgate.net (Acta Crystallographica Section E: Crystallographic Communications) URL: [Link]

Sources

Foundational

Mass spectrometry fragmentation pathways for 3-(2-Fluoro-4-methylphenyl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3-(2-Fluoro-4-methylphenyl)pyridine Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3-(2-Fluoro-4-methylphenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for 3-(2-Fluoro-4-methylphenyl)pyridine, a substituted biaryl compound of interest in pharmaceutical and materials science research. Leveraging foundational principles of mass spectrometry and drawing analogies from the established fragmentation patterns of substituted pyridines, fluorinated aromatics, and alkylbenzenes, this document outlines the expected behavior of the title compound under common ionization techniques, primarily Electron Ionization (EI). We will explore the causal mechanisms behind key fragmentation steps, present detailed experimental protocols for data acquisition, and offer a systematic approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel small molecules.

Introduction: The Analytical Imperative

The structural characterization of heterocyclic compounds is a cornerstone of modern drug discovery and chemical research. 3-(2-Fluoro-4-methylphenyl)pyridine belongs to a class of phenylpyridine scaffolds that are prevalent in medicinal chemistry and organic electronics. Mass spectrometry (MS) stands as a primary analytical technique for confirming molecular weight and deducing structural features through controlled molecular fragmentation.[1] Understanding the fragmentation pathways is not merely an academic exercise; it is crucial for unambiguous compound identification, impurity profiling, and metabolite characterization.

This guide moves beyond a simple catalog of potential fragments. It delves into the rationale governing the cleavage of specific bonds, driven by factors such as charge stabilization, the nature of the substituents (fluoro and methyl groups), and the inherent chemistry of the pyridine and benzene rings. We will primarily focus on Electron Ionization (EI), a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and structurally informative fragmentation.[2][3] Where relevant, comparisons to "soft" ionization methods like Electrospray Ionization (ESI), which typically preserves the molecular ion, will be discussed.[4][5]

Foundational Principles: Ionization and Fragmentation

In Electron Ionization Mass Spectrometry (EI-MS), the analyte molecule is bombarded with high-energy electrons (typically 70 eV).[2][6] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

M + e⁻ → M⁺• + 2e⁻

The 70 eV standard is used because it provides sufficient energy to ionize and fragment most organic molecules, yielding reproducible spectra that are suitable for library matching.[2] The molecular ion is often unstable and contains excess internal energy, which it dissipates by breaking down into smaller, charged fragment ions and neutral radicals or molecules.[7][8] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating the mass spectrum. The fragmentation process is not random; it follows predictable chemical pathways that favor the formation of the most stable products, particularly resonance-stabilized cations.[9]

Predicted Fragmentation Pathways of 3-(2-Fluoro-4-methylphenyl)pyridine

The molecular structure of 3-(2-Fluoro-4-methylphenyl)pyridine (Molecular Weight: ~187.22 Da) presents several likely fragmentation initiation sites: the bond between the two aromatic rings, the C-F bond, the C-H and C-C bonds of the methyl group, and the bonds within the pyridine ring.

The molecular ion (m/z 187) is expected to be prominent due to the stability of the aromatic systems.[10] From this parent ion, several key fragmentation cascades can be postulated.

Diagram of Proposed Fragmentation Pathways

Fragmentation_Pathway cluster_main cluster_pyridine_ring Pyridine Ring Fragments M C₁₂H₁₀FN⁺• m/z 187 (Molecular Ion) F1 C₁₂H₉FN⁺ m/z 186 M->F1 - H• F2 C₁₁H₇FN⁺• m/z 172 M->F2 - CH₃• F3 C₁₂H₁₀N⁺ m/z 168 M->F3 - F• F4 C₁₀H₇N⁺• m/z 160 M->F4 - HCN F5 C₅H₄N⁺ m/z 78 M->F5 Ring Cleavage F6 C₇H₇F⁺ m/z 110 M->F6 Ring Cleavage F8 C₄H₄⁺• m/z 52 F5->F8 - HCN F7 C₇H₆F⁺ m/z 109 F6->F7 - H• F9 C₄H₃⁺ m/z 51 F8->F9 - H•

Caption: Predicted EI fragmentation pathways for 3-(2-Fluoro-4-methylphenyl)pyridine.

Analysis of Key Fragmentation Routes:
  • Loss of a Hydrogen Radical ([M-H]⁺, m/z 186): The loss of a hydrogen atom from the methyl group is a highly probable event. This fragmentation results in the formation of a resonance-stabilized benzylic-type cation, analogous to the formation of the tropylium ion from toluene (which gives a strong peak at m/z 91 from a molecular weight of 92).[10][11] The positive charge can be delocalized across the phenyl ring and the methylene bridge, making this a very stable and thus abundant ion.

  • Loss of a Methyl Radical ([M-CH₃]⁺, m/z 172): Cleavage of the C-C bond between the phenyl ring and the methyl group results in the loss of a neutral methyl radical (•CH₃). This is a common fragmentation for alkyl-substituted aromatic compounds.[12] The resulting cation at m/z 172 retains the core fluorinated phenylpyridine structure.

  • Loss of a Fluorine Radical ([M-F]⁺, m/z 168): Aromatic C-F bonds are strong, but the loss of a fluorine radical is a possible pathway. The fragmentation of aromatic halogenated compounds often shows the loss of the halogen atom.[13] The resulting ion at m/z 168 would be the (4-methylphenyl)pyridine cation.

  • Cleavage of the Inter-annular Bond: The C-C bond connecting the pyridine and phenyl rings can rupture. This would lead to two primary fragment ions, depending on which ring retains the charge.

    • Pyridyl Cation (C₅H₄N⁺, m/z 78): If the charge is retained by the pyridine fragment, an ion at m/z 78 would be observed. Pyridinium ions are stable and common fragments in the mass spectra of substituted pyridines.[14]

    • Fluorotoluene Cation (C₇H₆F⁺, m/z 109): If the charge is retained by the substituted phenyl ring, an ion corresponding to the 2-fluoro-4-methylphenyl cation would appear at m/z 109.

  • Pyridine Ring Fragmentation (Loss of HCN): Pyridine and its derivatives are known to undergo characteristic ring fragmentation by eliminating a neutral molecule of hydrogen cyanide (HCN, 27 Da).[15] This can occur from the molecular ion to yield a fragment at m/z 160 ([M-HCN]⁺•) or from other fragments containing the pyridine ring, such as the pyridyl cation (m/z 78), which would lead to a fragment at m/z 51.

Summary of Predicted Fragments
Predicted m/z Proposed Fragment Ion Neutral Loss Plausibility and Rationale
187[C₁₂H₁₀FN]⁺•-Molecular Ion: Expected to be prominent due to aromatic stability.
186[C₁₂H₉FN]⁺H•High: Formation of a highly stable, resonance-delocalized benzylic-type cation. Often the base peak for alkyl aromatics.[11]
172[C₁₁H₇FN]⁺•CH₃•High: Common α-cleavage for methyl-substituted aromatics.[12]
168[C₁₂H₁₀N]⁺F•Moderate: C-F bond is strong, but loss of halogen is a known pathway for aromatic halides.[13]
160[C₁₁H₉N]⁺•HCNModerate: Characteristic fragmentation of the pyridine ring.[15]
109[C₇H₆F]⁺C₅H₄N•Moderate: From inter-annular bond cleavage, with charge retained on the substituted phenyl ring.
78[C₅H₄N]⁺C₇H₆F•Moderate: From inter-annular bond cleavage, with charge retained on the pyridine ring.[14]
51[C₄H₃]⁺HCNLow to Moderate: Resulting from the fragmentation of the m/z 78 pyridyl cation.

Experimental Protocols

To obtain high-quality, interpretable mass spectra, a robust and well-defined experimental methodology is essential. The choice of sample introduction and ionization technique is critical. For detailed structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is the preferred method. For confirmation of the molecular ion, Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source is ideal.[1][16]

Workflow for Mass Spectrometric Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Dissolve sample in volatile solvent (e.g., DCM, MeOH) P2 Prepare dilute solution (~1 mg/mL for GC-MS, ~10-100 µg/mL for LC-MS) P1->P2 P3 Filter through 0.22 µm PTFE syringe filter P2->P3 A1 GC-MS (EI) for Fragmentation Analysis P3->A1 A2 LC-MS (ESI) for Molecular Ion Confirmation P3->A2 D1 Acquire Mass Spectrum (Scan m/z 50-300) A1->D1 A2->D1 D2 Identify Molecular Ion (M⁺•) D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Predicted Pathways D3->D4

Sources

Exploratory

Thermodynamic Stability and Physical Properties of 3-(2-Fluoro-4-methylphenyl)pyridine: A Comprehensive Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Identification: CAS 1214339-90-8 | CID 46317284[1] Executive Summary The biaryl scaffold is a cornerstone of modern medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Identification: CAS 1214339-90-8 | CID 46317284[1]

Executive Summary

The biaryl scaffold is a cornerstone of modern medicinal chemistry and advanced organic materials. Specifically, 3-(2-Fluoro-4-methylphenyl)pyridine represents a highly functionalized, deceptively simple system. The strategic placement of an ortho-fluorine atom and a para-methyl group on the phenyl ring, coupled to a 3-pyridyl moiety, creates a unique thermodynamic and conformational profile.

As a Senior Application Scientist, I frequently encounter challenges in scaling and formulating such biaryl systems. Deviations in solubility, crystallization, and target-binding affinity often trace back to a misunderstanding of the molecule's fundamental thermodynamic stability and conformational energy profile (CEP). This whitepaper dissects the physical properties, thermodynamic drivers, and self-validating experimental protocols necessary to fully characterize 3-(2-Fluoro-4-methylphenyl)pyridine.

Conformational Dynamics & The Ortho-Fluorine Effect

The three-dimensional architecture of 3-(2-Fluoro-4-methylphenyl)pyridine is dictated by the rotational barrier around the C-C biaryl bond. Unlike unsubstituted biphenyls, which exhibit relatively low rotational barriers, the introduction of the ortho-fluorine fundamentally alters the conformational landscape.

The Interplay of Sterics and Electronics

The preferred conformation of this molecule is a delicate balance between two opposing forces:

Resonance Stabilization: The π

π conjugation between the pyridine and phenyl rings thermodynamically favors a coplanar arrangement (dihedral angle θ=0∘ or 180∘ ).
  • Steric and Electrostatic Repulsion: The van der Waals radius of the ortho-fluorine atom (1.47 Å) clashes severely with the ortho-protons of the pyridine ring. Furthermore, electrostatic repulsion between the fluorine lone pairs and the pyridine nitrogen lone pair (if oriented syn) strongly disfavors planarity.

  • Extensive ab initio calculations on similar biaryl systems demonstrate that the hierarchy of conformational drivers is: steric repulsion > lone pair–lone pair repulsion > lone pair–fluorine repulsion > resonance stabilization [2]. Consequently, the molecule adopts a twisted ground-state conformation to minimize these high-energy interactions, typically settling at a dihedral angle between 40° and 45° .

    CEP A 0° / 180° (Coplanar) High Steric Clash B 40°-45° (Global Minimum) Optimal Twist A->B Relaxation (-ΔE) C 90° (Perpendicular) Broken Conjugation B->C Rotation (+ΔE) D 135°-140° (Local Minimum) Anti-Alignment C->D Relaxation (-ΔE) D->A Rotation (+ΔE)

    Figure 1: Conformational Energy Profile (CEP) demonstrating the steric and electronic interplay.

    Thermodynamic Stability Profile

    To understand the macroscopic behavior (e.g., melting point, solubility) of 3-(2-Fluoro-4-methylphenyl)pyridine, we must examine its standard molar enthalpies. While specific calorimetric data for this exact functionalized derivative requires empirical determination, we can establish a highly accurate thermodynamic baseline using the parent isomers.

    Enthalpy of Formation

    Thermochemical studies on the parent 3-phenylpyridine isomer reveal a gas-phase standard molar enthalpy of formation ( Δf​Hm∘​ ) of approximately 240.9 ± 5.5 kJ·mol⁻¹ [3]. The introduction of the functional groups in our target molecule modulates this baseline:

    • The Fluoro Group: The strong inductive electron-withdrawing effect (-I) of the fluorine atom stabilizes the electron density of the adjacent σ -framework, slightly lowering the overall enthalpy of formation (increasing thermodynamic stability).

    • The Methyl Group: The electron-donating hyperconjugation (+R) of the para-methyl group enriches the phenyl ring, counterbalancing the fluorine's pull and stabilizing the π -system.

    Crystal Lattice Energy

    The thermodynamic stability in the solid state is driven by intermolecular forces. The dipole moment induced by the pyridine nitrogen and the ortho-fluorine creates strong dipole-dipole interactions. However, the twisted biaryl conformation (40°–45°) prevents optimal π

    π stacking in the crystal lattice, which typically results in a lower fusion enthalpy ( Δfus​H ) and a lower melting point compared to planar analogs.

    Physical Properties Summary

    The macroscopic physical properties are a direct consequence of the microscopic thermodynamic and conformational traits discussed above. Below is a synthesized data table of the core physical properties.

    PropertyValue / EstimateCausality / Structural DriverMolecular Weight187.21 g/mol [4]Standard atomic mass computation.Chemical FormulaC₁₂H₁₀FN[4]3-pyridyl + 2-fluoro-4-methylphenyl.LogP (Octanol/Water)~3.2 - 3.5Lipophilic biaryl core enhanced by the methyl group; slightly offset by the polar pyridine nitrogen.Topological Polar Surface Area (TPSA)12.9 ŲSolely attributed to the pyridine nitrogen lone pair.Estimated Melting Point45°C - 65°CSub-optimal π π stacking due to the ~45° dihedral twist lowers the crystal lattice energy.Solubility ProfileHigh in DCM, EtOAc, TolueneThe lack of hydrogen bond donors and high lipophilicity makes it highly soluble in aprotic organic solvents.

    Self-Validating Experimental Protocols

    Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Barrier ( ΔG‡ )

    Because the ortho-fluorine restricts rotation, the molecule may exhibit atropisomerism at low temperatures. VT-NMR allows us to calculate the Gibbs free energy of activation for this rotation.

    • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Toluene- d8​ . Causality: Toluene- d8​ is chosen for its wide liquid temperature range (-95°C to 110°C), allowing for both cryogenic and elevated temperature analysis.

    • Data Acquisition: Acquire 1H-NMR spectra at 10 K intervals from 200 K to 350 K. Focus on the para-methyl protons (singlet) and the pyridine ortho-protons.

    • Observation of Coalescence: Identify the coalescence temperature ( Tc​ ) where the distinct signals of the slowly exchanging conformers merge into a single broad peak.

    • Self-Validation (Line Shape Analysis): Do not rely solely on the Tc​ equation. Export the raw FID data into a line-shape analysis software (e.g., DNMR) to extract the exchange rate constants ( k ) at each temperature.

    • Eyring Plot Construction: Plot ln(k/T) versus 1/T . A strictly linear plot validates the experiment. The slope yields −ΔH‡/R and the intercept yields ΔS‡/R .

    Protocol B: Differential Scanning Calorimetry (DSC) for Fusion Enthalpy

    To determine the thermodynamic stability of the crystal lattice.

    • Calibration: Calibrate the DSC instrument using an Indium standard to ensure accurate heat flow and temperature readings.

    • Sample Loading: Weigh exactly 3.0 - 5.0 mg of the crystalline compound into an aluminum pan and crimp it. Prepare an empty crimped pan as the reference.

    • Thermal Cycling:

      • Ramp 1: Heat from 20°C to 100°C at 10°C/min.

      • Cooling: Cool back to 20°C at 10°C/min.

      • Ramp 2: Heat again to 100°C.

    • Analysis: Integrate the endothermic melting peak from Ramp 1 to determine the enthalpy of fusion ( Δfus​H ). Self-Validation: Compare Ramp 1 and Ramp 2. If Ramp 2 shows a different Tm​ or a glass transition ( Tg​ ), the compound has degraded or formed an amorphous solid upon cooling, indicating thermal instability near its melting point.

    Workflow Step1 1. Sample Prep (Toluene-d8 for wide temp range) Step2 2. VT-NMR Acquisition (200K to 350K at 10K intervals) Step1->Step2 Step3 3. Line Shape Analysis (Extract rate constants 'k') Step2->Step3 Step4 4. Eyring Plot Construction (Linearity validates data integrity) Step3->Step4 Step5 5. Thermodynamic Extraction (Calculate ΔH‡, ΔS‡, ΔG‡) Step4->Step5

    Figure 2: Self-validating VT-NMR workflow for thermodynamic profiling.

    Conclusion

    The thermodynamic stability and physical properties of 3-(2-Fluoro-4-methylphenyl)pyridine are fundamentally governed by the ortho-fluorine effect. The steric and electrostatic repulsion forces the biaryl system into a 40°–45° dihedral twist, which breaks ideal π -conjugation, lowers the crystal lattice energy, and increases the rotational barrier. By understanding these first principles and employing rigorous, self-validating analytical protocols like VT-NMR and DSC, researchers can accurately predict and manipulate the behavior of this critical scaffold in downstream drug development and materials engineering.

    References

    • PubChem Compound Summary for CID 46317284, 3-(2-Fluoro-4-methylphenyl)pyridine Source: National Center for Biotechnology Information (NIH) URL:[Link]

    • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source: PLOS ONE (Gutiérrez Sanfeliciano, S. M., & Schaus, J. M., 2018) URL:[Link]

    • A Thermochemical and Theoretical Study of the Phenylpyridine Isomers Source: The Journal of Physical Chemistry A (Ribeiro da Silva, M. A. V., et al., 2000) URL:[Link]

    Sources

    Foundational

    The Core Mechanism of 3-(2-Fluoro-4-methylphenyl)pyridine-Based Kinase Inhibitors: A Technical Guide

    Introduction: The Rise of Fluorinated Phenylpyridines in Kinase Inhibition The 3-(2-Fluoro-4-methylphenyl)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Rise of Fluorinated Phenylpyridines in Kinase Inhibition

    The 3-(2-Fluoro-4-methylphenyl)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. The strategic incorporation of a fluorine atom and a methyl group onto the phenylpyridine core imparts unique physicochemical properties that enhance biological activity, metabolic stability, and target engagement. This guide provides an in-depth technical exploration of the mechanism of action for inhibitors based on this scaffold, with a primary focus on their role in modulating the p38 Mitogen-Activated Protein Kinase (MAPK) and RAF-MEK-ERK signaling pathways, both of which are central to cellular proliferation, inflammation, and survival.

    The rationale for employing the 2-fluoro-4-methylphenyl moiety is rooted in established principles of drug design. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyridine ring, influencing its ability to form critical hydrogen bonds within the kinase ATP-binding pocket. Furthermore, fluorine substitution can enhance binding affinity through favorable electrostatic and hydrophobic interactions and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the inhibitor. The methyl group provides a valuable hydrophobic anchor, contributing to the overall binding energy and selectivity.

    This guide will dissect the molecular interactions that underpin the inhibitory activity of this class of compounds, detail the experimental protocols used to elucidate their mechanism, and provide a framework for the rational design of next-generation kinase inhibitors.

    Primary Molecular Target: p38α Mitogen-Activated Protein Kinase (MAPK)

    A principal target for inhibitors featuring the fluorinated phenylpyridine core is the p38α MAPK, a serine/threonine kinase that is a key regulator of inflammatory responses.[1][2] The p38 MAPK signaling cascade is activated by a wide array of extracellular stimuli, including pro-inflammatory cytokines and cellular stress.[1][3][4] Dysregulation of this pathway is implicated in a host of diseases, ranging from rheumatoid arthritis to neurodegenerative conditions and cancer.[2][5]

    Mechanism of p38α MAPK Inhibition

    Inhibitors based on the 3-(2-Fluoro-4-methylphenyl)pyridine scaffold are typically ATP-competitive, binding to the kinase in its DFG-in conformation. The inhibitory mechanism is predicated on a set of specific molecular interactions within the ATP-binding site of p38α:

    • Hinge Region Interaction: The nitrogen atom of the pyridine ring is crucial for anchoring the inhibitor to the hinge region of the kinase. It forms a key hydrogen bond with the backbone amide group of Methionine-109.[6] This interaction mimics the binding of the adenine moiety of ATP and is a hallmark of many Type I kinase inhibitors.

    • Hydrophobic Pockets Occupancy: The 2-fluoro-4-methylphenyl group is oriented to occupy a hydrophobic pocket within the active site. The methyl group engages in van der Waals interactions with hydrophobic residues, while the fluorine atom can form favorable orthogonal multipolar interactions with the protein backbone or surrounding residues, enhancing binding affinity and selectivity.

    • Gatekeeper Residue Interaction: The inhibitor's conformation is influenced by the "gatekeeper" residue (Threonine-106 in p38α), which controls access to a deeper hydrophobic pocket. The specific substitution pattern on the phenyl ring is critical for optimizing interactions in this region.

    The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention for 3-(2-fluoro-4-methylphenyl)pyridine-based inhibitors.

    p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Inhibitor 3-(2-Fluoro-4-methylphenyl)pyridine Inhibitor Inhibitor->p38_MAPK Inhibition

    Figure 1: p38 MAPK signaling pathway and the inhibitory action of 3-(2-Fluoro-4-methylphenyl)pyridine-based inhibitors.

    Secondary Target Pathway: RAF-MEK-ERK Signaling

    The versatility of the 3-(2-Fluoro-4-methylphenyl)pyridine scaffold allows for its adaptation to target other critical kinase pathways, including the RAF-MEK-ERK cascade (also known as the MAPK/ERK pathway).[7] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation, often through mutations in BRAF or RAS, is a common driver of various cancers.[8]

    Mechanism of RAF Inhibition

    In the context of RAF inhibition, derivatives of the 3-(2-Fluoro-4-methylphenyl)pyridine scaffold act as Type II inhibitors, binding to the inactive DFG-out conformation of the kinase. This mechanism is distinct from their action on p38 MAPK.

    • DFG-out Conformation Binding: These inhibitors stabilize the inactive state of the kinase where the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is "flipped out".

    • Hydrophobic Pocket Engagement: The central methylphenyl (toluyl) moiety of the inhibitor occupies a narrow hydrophobic pocket created by the DFG-out conformation, which includes interactions with the gatekeeper residue.[9]

    • Allosteric Pocket Interaction: The pyridine portion of the scaffold extends into an allosteric site adjacent to the ATP pocket, a characteristic feature of Type II inhibitors.

    The diagram below outlines the RAF-MEK-ERK signaling pathway and the mode of inhibition.

    RAF_MEK_ERK_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor 3-(2-Fluoro-4-methylphenyl)pyridine Inhibitor Inhibitor->RAF Inhibition (DFG-out)

    Figure 2: The RAF-MEK-ERK signaling pathway, highlighting the inhibition of RAF by 3-(2-Fluoro-4-methylphenyl)pyridine-based inhibitors.

    Structure-Activity Relationship (SAR) and Experimental Causality

    The optimization of inhibitors based on the 3-(2-Fluoro-4-methylphenyl)pyridine scaffold is guided by extensive SAR studies. The choice of substituents and their positions are rationalized by their predicted and observed effects on target binding and pharmacokinetic properties.

    Modification Position Rationale Observed Effect
    Fluorine Phenyl ring (ortho to pyridine)Modulates pyridine pKa for optimal hinge binding; potential for favorable electrostatic interactions; blocks metabolic oxidation.Generally enhances potency and metabolic stability.
    Methyl Phenyl ring (para to pyridine)Provides a hydrophobic anchor to fit into a specific pocket of the kinase active site.Often crucial for high affinity and selectivity.
    Substituents on Pyridine VariousCan be modified to improve solubility, cell permeability, and to probe for additional interactions in the solvent-exposed region.Highly variable depending on the substituent and target kinase.

    Experimental Protocols

    The elucidation of the mechanism of action for this class of inhibitors relies on a suite of biochemical and cell-based assays.

    Protocol 1: p38α MAPK Biochemical Inhibition Assay (ADP-Glo™ Kinase Assay)

    This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

    Materials:

    • Recombinant p38α enzyme

    • ATF-2 substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test inhibitor (dissolved in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    Procedure:

    • Prepare serial dilutions of the 3-(2-Fluoro-4-methylphenyl)pyridine-based inhibitor in kinase buffer.

    • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

    • Add 2 µL of p38α enzyme and 2 µL of the ATF-2/ATP mixture to each well.[10]

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

    Protocol 2: Cell-Based Western Blot for p38 MAPK Phosphorylation

    This protocol assesses the ability of the inhibitor to block the phosphorylation of p38 MAPK in a cellular context.

    Materials:

    • Adherent mammalian cells (e.g., HeLa or A549)

    • Cell culture medium and serum

    • p38 MAPK activator (e.g., Anisomycin or LPS)

    • Test inhibitor (dissolved in DMSO)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, buffers, and apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

    • HRP-conjugated secondary antibody

    • ECL substrate

    Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of the inhibitor or DMSO for 1-2 hours.[11]

    • Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce phosphorylation.[3]

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.[3]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.[3]

    • Strip the membrane and re-probe with the anti-total p38 MAPK antibody as a loading control.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

    Protocol 3: X-ray Crystallography for Inhibitor-Kinase Complex

    This protocol provides a high-level overview of the steps involved in determining the three-dimensional structure of an inhibitor bound to its target kinase.

    Workflow:

    • Protein Expression and Purification: Express and purify a high-quality, soluble form of the kinase domain (e.g., p38α or BRAF).

    • Crystallization: Screen for crystallization conditions for the kinase in the presence of the inhibitor. This is typically done using vapor diffusion methods (sitting or hanging drop).[12]

    • Data Collection: Once suitable crystals are obtained, they are flash-frozen and exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern is recorded.[12]

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the protein-inhibitor complex is built into the electron density and refined to obtain a high-resolution structure.[13][14]

    • Structural Analysis: The final structure reveals the precise binding mode of the inhibitor, including all key interactions with the protein, which is invaluable for understanding the mechanism of action and for further structure-based drug design.[15]

    The following diagram outlines the general workflow for X-ray crystallography.

    xray_workflow Protein_Production Protein Expression & Purification Crystallization Co-crystallization with Inhibitor Protein_Production->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Binding Mode Analysis Structure_Solution->Analysis

    Figure 3: General workflow for determining the structure of a protein-inhibitor complex using X-ray crystallography.

    Conclusion

    Inhibitors based on the 3-(2-Fluoro-4-methylphenyl)pyridine scaffold represent a significant class of compounds with the potential to modulate key signaling pathways involved in human disease. Their mechanism of action, primarily as ATP-competitive inhibitors of protein kinases like p38α MAPK and RAF, is well-supported by a convergence of biochemical, cellular, and structural data. The strategic use of fluorine and methyl substitutions on the phenylpyridine core exemplifies the power of rational drug design in achieving high potency and selectivity. The experimental protocols detailed herein provide a robust framework for the continued investigation and optimization of this promising class of therapeutic agents.

    References

    • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. (URL: [Link])

    • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. (URL: [Link])

    • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - MDPI. (URL: [Link])

    • “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC. (URL: [Link])

    • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC. (URL: [Link])

    • Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PubMed. (URL: [Link])

    • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

    • MAPK/ERK pathway - Wikipedia. (URL: [Link])

    • The p38-MAPK pathway overview. - ResearchGate. (URL: [Link])

    • Data Sheet - c-Raf Kinase Assay Kit - BPS Bioscience. (URL: [Link])

    • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC. (URL: [Link])

    • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - MDPI. (URL: [Link])

    • p38 MAPK Signaling Review - Assay Genie. (URL: [Link])

    • X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor - PMC. (URL: [Link])

    • Screening Ligands by X-ray Crystallography | Springer Nature Experiments. (URL: [Link])

    • The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC. (URL: [Link])

    • X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

    • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (URL: [Link])

    • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. (URL: [Link])

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes &amp; Protocols: 3-(2-Fluoro-4-methylphenyl)pyridine as a Novel Ligand for Precision in Transition Metal Catalysis

    Prepared by: Gemini, Senior Application Scientist Introduction: Rationale for the 3-(2-Fluoro-4-methylphenyl)pyridine Ligand In the landscape of transition metal catalysis, ligand design is paramount for controlling reac...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Introduction: Rationale for the 3-(2-Fluoro-4-methylphenyl)pyridine Ligand

    In the landscape of transition metal catalysis, ligand design is paramount for controlling reactivity, selectivity, and catalyst stability. The 3-(2-Fluoro-4-methylphenyl)pyridine ligand represents a strategic convergence of key structural motifs designed to finely tune the properties of a metal center. This document serves as a technical guide for researchers and drug development professionals on the rationale, application, and practical protocols for employing this ligand in common cross-coupling reactions.

    The ligand's architecture incorporates three critical features:

    • Pyridine Core: The nitrogen atom of the pyridine ring serves as the primary Lewis basic donor site for coordination to the transition metal. Its moderate σ-donating ability and π-accepting capabilities are well-established in catalysis.

    • Ortho-Fluoro Substituent: The fluorine atom at the 2-position of the phenyl ring exerts a powerful influence through its strong electron-withdrawing inductive effect. This electronic perturbation can render the coordinated metal center more electrophilic, which can be advantageous for promoting key steps in the catalytic cycle, such as reductive elimination. Furthermore, the ortho-positioning introduces specific steric hindrance that can influence substrate approach and regioselectivity.

    • Para-Methyl Substituent: The methyl group provides a subtle, yet important, electronic and steric counterpoint. As an electron-donating group, it can modulate the overall electronic character of the ligand. Its position, distal from the metal center, allows it to influence the ligand's broader steric profile without directly crowding the coordination sphere.

    This unique combination of steric and electronic properties makes 3-(2-Fluoro-4-methylphenyl)pyridine a compelling candidate for challenging catalytic transformations where precise control over the metal's electronic environment and coordination sphere is required.

    Figure 1: Key structural features of the ligand.

    Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

    The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of the catalyst is highly dependent on the ligand's ability to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. The electronic properties of 3-(2-Fluoro-4-methylphenyl)pyridine are particularly relevant here. The electron-withdrawing fluorine atom can accelerate the rate-limiting reductive elimination step, potentially leading to higher turnover numbers and cleaner reactions, especially for sterically demanding substrates.

    Protocol 1: General Procedure for Suzuki-Miyaura Coupling

    This protocol provides a starting point for the cross-coupling of an aryl bromide with an arylboronic acid. Optimization may be required for specific substrates.

    Materials:

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 3-(2-Fluoro-4-methylphenyl)pyridine ligand

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Potassium carbonate (K₂CO₃), finely ground and dried (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane or Toluene (anhydrous, sparged with Argon), ~5 mL

    • Anhydrous Na₂SO₄ or MgSO₄

    • Reaction vessel (e.g., Schlenk tube or microwave vial)

    • Standard glassware for workup and purification

    Procedure:

    • Catalyst Pre-formation (Optional but Recommended): In a separate small vial under an inert atmosphere (e.g., in a glovebox), stir the palladium source (e.g., 0.01 mmol Pd₂(dba)₃) with the 3-(2-Fluoro-4-methylphenyl)pyridine ligand (0.04 mmol, L:Pd ratio of 2:1) in 1 mL of the reaction solvent for 15-20 minutes at room temperature. This allows for the formation of the active catalytic species.

    • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Addition of Reagents: Add the reaction solvent (~4 mL) via syringe. Then, add the pre-formed catalyst solution (1 mL) to the mixture.

    • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (~20 mL) and add water (~20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    G Figure 2: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Trans Ar¹-Pd(II)L₂(Ar²) OxAdd->Trans Transmetalation RedEl [Ar¹-Pd(II)L₂(Ar²)] Trans->RedEl RedEl->Pd0 Reductive Elimination Product Ar¹-Ar² RedEl->Product Product Formation LigandNote L = 3-(2-Fluoro-4-methylphenyl)pyridine (Influences all steps, especially Reductive Elimination) Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Trans Base Base (e.g., K₂CO₃) Base->Trans

    Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
    Data & Optimization

    For challenging couplings, systematic optimization is key. The following table provides a guide for adjusting reaction parameters.

    ParameterStandard ConditionVariation for OptimizationRationale for Change
    Palladium Source Pd₂(dba)₃ / Pd(OAc)₂PdCl₂(dppf), Palladacycle precatalystsPrecatalysts can offer higher stability and activity for difficult substrates.
    Ligand:Pd Ratio 2:1 to 4:11:1 to 6:1A higher ratio can stabilize the catalyst but may slow the reaction. A lower ratio may be beneficial but risks catalyst decomposition.
    Base K₂CO₃CsF, K₃PO₄, t-BuOKStronger bases can accelerate transmetalation but may cause side reactions. CsF can be effective for boronic esters.
    Solvent Dioxane, Toluene2-MeTHF, DMF, Water/Toluene mixSolvent polarity and coordinating ability can significantly impact catalyst solubility and reactivity.
    Temperature 80-110 °C60 °C to 140 °C (Microwave)Higher temperatures increase reaction rates but can also lead to catalyst degradation or side product formation.

    Application in Palladium-Catalyzed Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial in pharmaceutical and materials science. The reaction is sensitive to the steric and electronic properties of the ligand, which must promote the oxidative addition of the aryl halide and the subsequent amination and reductive elimination steps. The steric profile of 3-(2-Fluoro-4-methylphenyl)pyridine, with its ortho-fluoro group, can facilitate the crucial reductive elimination step to release the arylamine product.

    Protocol 2: General Procedure for Buchwald-Hartwig Amination

    This protocol describes a general method for coupling an aryl halide with a primary or secondary amine. Stronger bases and potentially more active catalyst systems are often required compared to Suzuki couplings.

    Materials:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 3-(2-Fluoro-4-methylphenyl)pyridine ligand

    • Aryl halide (e.g., Bromide or Chloride) (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv)

    • Toluene or 1,4-Dioxane (anhydrous, sparged with Argon), ~5 mL

    • Reaction vessel (e.g., Schlenk tube)

    • Glovebox or Schlenk line for handling air-sensitive reagents

    Procedure:

    • Reaction Setup (in a glovebox): To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01-0.02 mmol), the 3-(2-Fluoro-4-methylphenyl)pyridine ligand (0.04-0.08 mmol), and the base (NaOt-Bu or LHMDS, 1.4 mmol).

    • Add Substrates: Add the aryl halide (1.0 mmol) and the anhydrous solvent (~5 mL). Stir for 2-3 minutes. Finally, add the amine (1.2 mmol).

    • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-120 °C.

    • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

    • Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Dilute with ethyl acetate or diethyl ether and transfer to a separatory funnel. Wash with water and then with brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

    G Figure 3: General Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Charge Vessel: Pd Source, Ligand, Base, Aryl Halide B Add Anhydrous Solvent A->B C Add Nucleophile (Boronic Acid / Amine) B->C D Heat Reaction Mixture (80-120 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

    Figure 3: General workflow for cross-coupling reactions.

    Concluding Remarks

    3-(2-Fluoro-4-methylphenyl)pyridine is a rationally designed ligand that offers a unique combination of steric and electronic features. The ortho-fluoro group provides a powerful tool to modulate the electronic character of the metal center, potentially enhancing catalytic activity in key bond-forming steps. The protocols provided herein serve as robust starting points for exploring its utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Researchers are encouraged to perform systematic optimization for each specific substrate combination to unlock the full potential of this promising ligand in advancing synthetic chemistry and drug discovery programs.

    References

    • Title: Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations Source: ACS Catalysis URL: [Link]

    • Title: A New Synthetic Method of 3-Fluoropyridine-2-methanol Source: Google Patents URL
    • Title: Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review Source: ResearchGate URL: [Link]

    • Title: The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides Source: Chemical Science (RSC Publishing) URL: [Link]

    • Title: Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect Source: Chemical Science (RSC Publishing) URL: [Link]

    • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL: [Link]

    • Title: The steric and electronic effects of aliphatic fluoroalkyl groups Source: ResearchGate URL: [Link]

    • Title: Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion Source: Chemistry – A European Journal URL: [Link]

    • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: Future Journal of Pharmaceutical Sciences URL: [Link]

    • Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

    • Title: Steric and Electronic Effects on the Interaction of Xe and Kr with Functionalized Zirconia Metal–Organic Frameworks Source: Inorganic Chemistry URL: [Link]

    • Title: Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives Source: ResearchGate URL: [Link]

    • Title: The interplay between steric and electronic effects in S(N)2 reactions Source: PubMed URL: [Link]

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition URL: [Link]

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: Molecules URL: [Link]

    • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: Molecules URL: [Link]

    • Title: Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

    • Title: Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles Source: CrystEngComm (RSC Publishing) URL: [Link]

    • Title: Synthesis, Characterization and Study of Some Transition Metal Fluoro Complexes Source: Defense Technical Information Center URL: [Link]

    • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

    • Title: Pyridine and related ligands in transition metal homogeneous catalysis Source: ResearchGate URL: [Link]

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters Source: Scholarship @ Claremont URL: [Link]

    • Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: Angewandte Chemie International Edition URL: [Link]

    • Title: Pyridine: A Useful Ligand in Transition Metal Complexes Source: IntechOpen URL: [Link]

    • Title: Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: Chemical Science (RSC Publishing) URL: [Link]

    • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

    • Title: Pyridine: A Useful Ligand in Transition Metal Complexes Source: Semantic Scholar URL: [Link]

    • Title: Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

    • Title: Transition metal pyridine complexes Source: Wikipedia URL: [Link]

    • Title: A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations Source: MDPI URL: [Link]

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: Catalysts URL: [Link]

    • Title: Pyridine: A Useful Ligand in Transition Metal Complexes Source: ResearchGate URL: [Link]

    Application

    Step-by-step synthesis of 3-(2-Fluoro-4-methylphenyl)pyridine from aryl boronic acids

    Application Note & Protocol Topic: Step-by-Step Synthesis of 3-(2-Fluoro-4-methylphenyl)pyridine via Suzuki-Miyaura Cross-Coupling Audience: Researchers, scientists, and drug development professionals. Introduction: The...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol

    Topic: Step-by-Step Synthesis of 3-(2-Fluoro-4-methylphenyl)pyridine via Suzuki-Miyaura Cross-Coupling

    Audience: Researchers, scientists, and drug development professionals.

    Introduction: The Strategic Importance of 3-Arylpyridines

    The 3-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a sought-after motif in drug design. The target molecule, 3-(2-Fluoro-4-methylphenyl)pyridine, incorporates functionalities that can enhance metabolic stability and modulate pharmacokinetic properties. The synthesis of such biaryl compounds is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][[“]] This Nobel Prize-winning methodology provides a robust and versatile tool for forming carbon-carbon bonds with high functional group tolerance and generally high yields.[1][2] This guide offers a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this important building block.

    The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

    The success of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The reaction is not merely a combination of reagents but a carefully orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

    • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (3-bromopyridine). This step forms a square-planar Pd(II) complex.

    • Transmetalation: This is the crucial C-C bond-forming step and is highly dependent on the presence of a base. The base activates the organoboron compound (2-fluoro-4-methylphenylboronic acid) by forming a more nucleophilic boronate "ate" complex.[7][8][9][10] This activated species then transfers its organic group to the Pd(II) center, displacing the halide.

    • Reductive Elimination: The newly formed diarylpalladium(II) complex is unstable and rapidly undergoes reductive elimination. The two organic fragments are expelled as the final biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.[1]

    Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_legend Key Species pd0 Pd(0)L₂ oxidative_adduct Ar¹-Pd(II)L₂-X pd0->oxidative_adduct Oxidative Addition (Ar¹-X) transmetalation_complex Ar¹-Pd(II)L₂-Ar² oxidative_adduct->transmetalation_complex Transmetalation (Ar²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) transmetalation_complex->product Ar1X Ar¹-X = 3-Bromopyridine Ar2B Ar²-B(OR)₂ = 2-Fluoro-4-methylphenylboronic acid

    Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Materials and Reagents

    Successful synthesis requires high-purity reagents. The following table details the necessary components for this protocol. Always consult the Safety Data Sheet (SDS) for each chemical before use.

    ReagentCAS NumberMolecular Wt.RoleKey Safety Precautions
    3-Bromopyridine626-55-1158.01 g/mol Aryl HalideFlammable liquid and vapor.[11][12] Harmful if swallowed. Causes skin and serious eye irritation.[12][13] Use in a fume hood.
    2-Fluoro-4-methylphenylboronic acid170981-26-7153.95 g/mol Aryl Boronic AcidCauses skin and serious eye irritation.[14][15] Avoid dust inhalation.
    Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol Palladium(0) CatalystAir and light sensitive. Irritant. Handle under an inert atmosphere.
    Potassium Carbonate (K₂CO₃), Anhydrous584-08-7138.21 g/mol BaseIrritant. Hygroscopic; store in a desiccator.
    Toluene, Anhydrous108-88-392.14 g/mol SolventFlammable. Reproductive hazard. Irritant. Use in a fume hood.
    Deionized Water (H₂O)7732-18-518.02 g/mol Co-SolventN/A
    Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction SolventHighly flammable liquid and vapor. Causes serious eye irritation.
    Brine (Saturated NaCl solution)N/AN/AWashing AgentN/A
    Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Drying AgentHygroscopic.
    Silica Gel (for column chromatography)7631-86-960.08 g/mol Stationary PhaseRespiratory irritant. Handle in a well-ventilated area or fume hood.

    Detailed Experimental Protocol

    This protocol is based on a 5 mmol scale. All glassware should be oven-dried and cooled under an inert atmosphere before use. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[[“]]

    Part 1: Reaction Setup and Execution
    • Vessel Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (0.790 g, 5.0 mmol, 1.0 equiv.) and 2-fluoro-4-methylphenylboronic acid (0.924 g, 6.0 mmol, 1.2 equiv.).

    • Addition of Base and Catalyst: Add anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.). The flask is then evacuated and backfilled with nitrogen three times. Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.289 g, 0.25 mmol, 5 mol%).

      • Scientist's Note: The choice of a relatively mild inorganic base like K₂CO₃ is crucial. It is strong enough to facilitate the formation of the reactive boronate species without promoting unwanted side reactions that can occur with stronger bases like hydroxides.[16] The catalyst loading of 5 mol% is a robust starting point for this type of coupling.

    • Solvent Addition: Via syringe, add 25 mL of anhydrous toluene and 5 mL of deionized water. The biphasic system is necessary as the inorganic base has higher solubility in the aqueous phase, while the organic reactants and catalyst reside primarily in the organic phase.[1][16] Strong stirring is essential to ensure efficient phase transfer.

    • Reaction Conditions: Immerse the flask in a preheated oil bath at 100 °C. Allow the mixture to reflux with vigorous stirring for 12-16 hours.

    • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, diluting it with ethyl acetate, and spotting it on a silica gel plate. A suitable eluent system is 4:1 Hexanes:Ethyl Acetate. The disappearance of the 3-bromopyridine spot (visualized under UV light) indicates reaction completion.[[“]][17]

    Part 2: Work-up and Isolation
    • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Phase Separation: Transfer the reaction mixture to a separatory funnel. Add 30 mL of ethyl acetate and 20 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

    • Extraction: Drain the aqueous layer and extract it twice more with 20 mL portions of ethyl acetate.[18]

    • Washing: Combine all organic layers and wash them sequentially with 30 mL of deionized water and then 30 mL of brine. The brine wash helps to remove residual water from the organic phase.

    • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

    Part 3: Purification
    • Chromatography Setup: The crude product is purified by flash column chromatography on silica gel.[19][20] A gradient elution is recommended, starting with 100% hexanes and gradually increasing the polarity to a 9:1 mixture of Hexanes:Ethyl Acetate.

    • Elution and Collection: The product fractions are identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford 3-(2-fluoro-4-methylphenyl)pyridine as a pure compound.

    Characterization of 3-(2-Fluoro-4-methylphenyl)pyridine

    • Appearance: Typically a white to off-white solid or a pale yellow oil.

    • ¹H NMR (400 MHz, CDCl₃): Expected aromatic proton peaks between δ 7.0-8.8 ppm. Key signals would include a doublet for the proton ortho to the pyridine nitrogen, and distinct multiplets for the substituted phenyl ring, showing characteristic splitting patterns due to fluorine-proton coupling.

    • ¹³C NMR (101 MHz, CDCl₃): Aromatic carbons will appear in the δ 120-160 ppm region. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

    • Mass Spectrometry (ESI): Calculated for C₁₂H₁₀FN [M+H]⁺. The observed mass should correspond to the calculated value.

    Troubleshooting Guide

    IssuePossible Cause(s)Suggested Solution(s)
    Low or No Product Formation 1. Inactive Catalyst: Pd(0) oxidized to Pd black. 2. Insufficient Base: Base is old or not anhydrous. 3. Poor Reagent Quality.1. Ensure the reaction is run under a strict inert atmosphere. Use fresh catalyst. 2. Use freshly opened, anhydrous base. 3. Verify the purity of starting materials.
    Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Low catalyst loading.1. Extend the reaction time and monitor by TLC. Ensure the internal temperature reaches the desired point. 2. Increase catalyst loading to 7-10 mol%.
    Significant Homocoupling of Boronic Acid The reaction conditions (especially presence of oxygen) can favor the self-coupling of the boronic acid (Ar²-Ar²).De-gas the solvent mixture thoroughly before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
    Difficulty in Purification Product co-elutes with triphenylphosphine oxide (a byproduct of the catalyst).During work-up, wash the organic layer with a dilute HCl solution (1M) to protonate the pyridine product, moving it to the aqueous layer. Then, basify the aqueous layer and re-extract the pure product.

    References

    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

    • Prasad, S. B. B., Kumar, Y. S., Kumar, C. A., Sadashiva, C. T., Vinaya, K., & Rangappa, K. S. (2013). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

    • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

    • Cacchi, S., & Vaccaro, L. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry, 2005(19), 4135-4147.
    • Martinez-Viturro, J. J., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9102-9114.
    • Neto, B. A. D., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
    • Cole-Parmer. (n.d.). 3-Bromopyridine - Material Safety Data Sheet (MSDS). Retrieved from [Link]

    • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
    • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

    • Lipshutz, B. H., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(11), 6431-6437.
    • Buchwald, S. L., & Old, D. W. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
    • Smith, M. D., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3844-3855.
    • Gelman, D., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5689-5696.
    • Vetticatt, M. J., & Hirschi, J. S. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
    • Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry.
    • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

    • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

    • PubMed. (2014, August 15). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura Cross-Coupling Methodology. Retrieved from [Link]

    • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

    • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

    • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

    • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

    • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

    • MDPI. (2009, August 26). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Retrieved from [Link]

    • NextSDS. (n.d.). [2-fluoro-4-(2-methylpropyl)phenyl]boronic acid — Chemical Substance Information. Retrieved from [Link]

    • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF 3-ARYLPYRIDINES BY THE PALLADIUM CATALYZED COUPLING REACTION OF DIETHYLO-PYR1DYL)BORANE WITH ARYL HALI. Retrieved from [Link]

    • Beilstein Journals. (n.d.). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Retrieved from [Link]

    • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

    • ACS Publications. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from [Link]

    Sources

    Method

    Application Note: High-Throughput Screening and Metabolic Profiling Protocols Using 3-(2-Fluoro-4-methylphenyl)pyridine

    Target Audience: Researchers, scientists, and drug development professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Cytochrome P450 (CYP) Metabolic Stability Introduction: The Rationa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Cytochrome P450 (CYP) Metabolic Stability

    Introduction: The Rationale Behind the Scaffold

    In modern Fragment-Based Drug Discovery (FBDD) and targeted therapeutic design, biaryl scaffolds are privileged structures. The compound 3-(2-Fluoro-4-methylphenyl)pyridine serves as a highly versatile building block and screening fragment.

    From a structural biology perspective, the causality behind its efficacy is twofold:

    • Hinge-Binding Capability: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, classically coordinating with the backbone amides in the hinge region of kinases (e.g., c-MET, VEGFR-2, EGFR)[1].

    • Conformational Locking & Metabolic Shielding: The ortho-fluorine on the phenyl ring induces a steric clash with the pyridine protons, restricting the dihedral angle and locking the biaryl system into an optimal non-planar conformation for occupying hydrophobic back-pockets. Furthermore, the highly electronegative fluorine atom blocks Phase I metabolic oxidation at that specific position, while the para-methyl group provides a vector for further synthetic elaboration or hydrophobic interaction.

    However, the pyridine moiety is also notorious for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes, which can lead to rapid metabolic clearance or mechanism-based CYP inhibition[2]. Therefore, when integrating this fragment into a screening cascade, it is mandatory to evaluate both its primary target engagement (via Kinase Assays) and its metabolic liability (via Microsomal Stability Assays).

    Core Workflow I: High-Throughput Kinase Inhibition Profiling (TR-FRET)

    Causality in Experimental Design

    Biaryl compounds often exhibit intrinsic auto-fluorescence, which can severely interfere with standard fluorescence-based assays. To circumvent this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By introducing a temporal delay (typically 50–100 µs) before signal acquisition, short-lived compound auto-fluorescence decays, leaving only the long-lived emission of the lanthanide (Europium) fluorophore. This yields a robust, self-validating system with a high signal-to-noise ratio.

    Step-by-Step Protocol
    • Reagent Preparation:

      • Prepare a 10 mM stock of 3-(2-Fluoro-4-methylphenyl)pyridine (or its elaborated derivatives) in 100% DMSO.

      • Dilute the compound in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to a 4X working concentration.

    • Assay Assembly (384-well plate):

      • Add 2.5 µL of the 4X compound to the well.

      • Add 2.5 µL of 4X Kinase Enzyme (e.g., recombinant c-MET or VEGFR-2) and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

    • Reaction Initiation:

      • Add 5 µL of a 2X mixture containing the fluorescent tracer (AlexaFluor 647-labeled probe) and ATP at its apparent Km​ .

    • Detection Phase:

      • Incubate the plate for 60 minutes at room temperature.

      • Add 10 µL of the Europium-labeled anti-tag antibody in detection buffer containing EDTA (to chelate Mg²⁺ and quench the kinase reaction).

    • Readout:

      • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the TR-FRET ratio (665/615 nm).

    TR_FRET Kinase Kinase Enzyme (Target) Tracer Fluorescent Tracer (AlexaFluor 647) Kinase->Tracer Binds Active Site Antibody Europium-labeled Antibody Kinase->Antibody Binds Tag Antibody->Tracer FRET (High Signal) Compound 3-(2-Fluoro-4-methylphenyl)pyridine (Competitor) Compound->Kinase Displaces Tracer Signal TR-FRET Signal (Emission @ 665nm) Compound->Signal Loss of FRET (Low Signal)

    TR-FRET principle: The biaryl fragment displaces the tracer, causing a measurable loss in FRET signal.

    Core Workflow II: Cytochrome P450 Microsomal Stability Assay

    Causality in Experimental Design

    Because the pyridine nitrogen can act as a ligand for the CYP450 heme iron, evaluating the intrinsic clearance ( CLint​ ) of 3-(2-Fluoro-4-methylphenyl)pyridine is critical[3]. We utilize human liver microsomes (HLMs) supplemented with NADPH. Why NADPH? CYP enzymes are monooxygenases that strictly require reducing equivalents to activate molecular oxygen. Running a parallel control without NADPH is a self-validating step: if the compound degrades without NADPH, the instability is chemical rather than CYP-mediated[4]. Cold acetonitrile is used to quench the reaction because it simultaneously denatures the microsomal proteins and extracts the lipophilic biaryl compound.

    Step-by-Step Protocol
    • Master Mix Preparation:

      • Prepare a microsomal suspension at 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[4].

    • Compound Spiking:

      • Spike 3-(2-Fluoro-4-methylphenyl)pyridine into the microsomal suspension to achieve a final concentration of 1 µM (keep final organic solvent concentration <0.5% to prevent CYP denaturation).

      • Pre-incubate the mixture at 37°C for 5 minutes.

    • Reaction Initiation & Time-Course:

      • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

      • At specific time points (t = 0, 5, 15, 30, 45, 60 minutes), transfer a 30 µL aliquot of the reaction mixture into a quenching plate.

    • Quenching & Extraction:

      • The quenching plate must contain 120 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Diclofenac or Tolbutamide).

      • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • LC-MS/MS Analysis:

      • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound.

    CYP450_Workflow Prep Prepare 1 µM Compound in Phosphate Buffer Microsomes Add Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes NADPH Initiate with NADPH Regenerating System Microsomes->NADPH Incubate Incubate at 37°C (0, 5, 15, 30, 60 min) NADPH->Incubate Quench Quench with Cold Acetonitrile + Internal Standard Incubate->Quench LCMS Centrifuge & LC-MS/MS Analysis Quench->LCMS

    Step-by-step workflow for the in vitro liver microsomal stability assay.

    Data Presentation & Interpretation

    To benchmark the performance of 3-(2-Fluoro-4-methylphenyl)pyridine derivatives, quantitative data must be rigorously structured. Below are representative acceptance criteria and typical assay metrics for this class of compounds.

    Table 1: Representative Kinase Inhibition Metrics (TR-FRET)
    Compound ScaffoldTarget KinaseIC₅₀ (nM)Assay Z'-FactorHill Slope
    Unsubstituted Biarylc-MET> 10,0000.75N/A
    3-(2-Fluoro-4-methylphenyl)pyridinec-MET8500.821.1
    Elaborated Urea-DerivativeVEGFR-2240.780.9
    Note: A Z'-factor > 0.5 indicates an excellent, high-throughput ready assay.
    Table 2: Comparative Microsomal Stability Metrics (Human Liver Microsomes)
    Compound / ControlNADPH Present t1/2​ (min) CLint​ (µL/min/mg)Interpretation
    Diclofenac (Control)Yes12.5110.8High Clearance (Validates Assay)
    3-(2-Fluoro-4-methylphenyl)pyridineNo> 120< 5.0Chemically Stable
    3-(2-Fluoro-4-methylphenyl)pyridineYes45.230.6Moderate CYP-mediated Clearance

    References

    • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies Source: RSC Medicinal Chemistry URL:[Link]

    • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 Source: ResearchGate / Protocols.io URL:[Link]

    • Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach Source: PubMed Central (NIH) URL:[Link]

    • Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Sources

    Application

    Introduction: The Significance of 3-(2-Fluoro-4-methylphenyl)pyridine in Modern Drug Discovery

    An In-Depth Technical Guide to the Scale-Up Manufacturing of 3-(2-Fluoro-4-methylphenyl)pyridine 3-(2-Fluoro-4-methylphenyl)pyridine stands as a critical structural motif in contemporary medicinal chemistry. As a substit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Scale-Up Manufacturing of 3-(2-Fluoro-4-methylphenyl)pyridine

    3-(2-Fluoro-4-methylphenyl)pyridine stands as a critical structural motif in contemporary medicinal chemistry. As a substituted biaryl compound, it serves as a foundational building block for a multitude of pharmacologically active agents. The strategic incorporation of a fluorine atom and a methyl group onto the phenylpyridine scaffold significantly influences the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers, scientists, and drug development professionals.

    This comprehensive guide provides a detailed exploration of the scale-up manufacturing processes for 3-(2-Fluoro-4-methylphenyl)pyridine. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and process engineering considerations essential for transitioning from laboratory-scale synthesis to robust, industrial-scale production.

    Strategic Synthesis Route Selection for Scalable Manufacturing

    For the industrial production of 3-(2-Fluoro-4-methylphenyl)pyridine, the Suzuki-Miyaura cross-coupling reaction is the most strategically sound approach.[1][2][3] This palladium-catalyzed reaction offers several advantages that are crucial for large-scale manufacturing:

    • High Functional Group Tolerance: The Suzuki-Miyaura coupling is compatible with a wide array of functional groups, minimizing the need for protecting group strategies that add steps and reduce overall yield.[3]

    • Mild Reaction Conditions: The reaction typically proceeds under relatively mild temperatures and pressures, which enhances safety and reduces the energy costs associated with production.[3][4]

    • Commercial Availability of Starting Materials: The required starting materials, 3-bromopyridine and (2-fluoro-4-methylphenyl)boronic acid, are readily available from commercial suppliers, ensuring a stable and cost-effective supply chain.

    • Well-Established and Scalable: The Suzuki-Miyaura reaction is a well-understood and extensively documented transformation, with numerous examples of successful scale-up in the pharmaceutical industry.[2][5]

    An alternative, the Negishi coupling, while also effective, often involves the use of organozinc reagents that are more sensitive to air and moisture, posing additional challenges for large-scale handling and synthesis.[2]

    Detailed Laboratory-Scale Synthesis Protocol

    This protocol outlines the synthesis of 3-(2-Fluoro-4-methylphenyl)pyridine on a laboratory scale, forming the basis for the subsequent scale-up discussion.

    Reaction Scheme:

    Materials:

    • (2-Fluoro-4-methylphenyl)boronic acid (1.0 eq)

    • 3-Bromopyridine (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

    • Triphenylphosphine (PPh₃) (0.02 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane (solvent)

    • Water (degassed)

    Procedure:

    • Vessel Preparation: A multi-necked round-bottom flask, equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, is thoroughly dried and purged with nitrogen.

    • Reagent Charging: The flask is charged with (2-fluoro-4-methylphenyl)boronic acid, 3-bromopyridine, and potassium carbonate.

    • Solvent Addition: A degassed 4:1 mixture of 1,4-dioxane and water is added to the flask.

    • Catalyst Introduction: In a separate, nitrogen-purged flask, palladium(II) acetate and triphenylphosphine are dissolved in a small amount of the dioxane/water mixture. This catalyst solution is then transferred to the main reaction vessel via cannula.

    • Reaction Execution: The reaction mixture is heated to 85-95°C and stirred vigorously under a nitrogen atmosphere.

    • Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the consumption of the limiting starting material is complete.

    • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • Isolation: The solvent is removed under reduced pressure to yield the crude product.

    Scale-Up Considerations and Process Optimization

    Transitioning the laboratory-scale synthesis to a multi-kilogram or pilot-plant scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and reproducible process.

    Heat Transfer Management

    The Suzuki-Miyaura coupling is an exothermic reaction.[6][7][8] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

    • Calorimetry Studies: Reaction calorimetry should be performed to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[7] This data is crucial for designing an adequate cooling system and for establishing safe operating limits.

    • Controlled Reagent Addition: Instead of adding all reagents at once, a semi-batch process where one of the reactants or the catalyst solution is added portion-wise or via a controlled feed can effectively manage the exotherm.

    • Jacketed Reactors: The use of jacketed reactors with a reliable cooling fluid circulation system is mandatory for maintaining the desired reaction temperature.

    Mass Transfer and Mixing

    Efficient mixing is vital for ensuring homogeneity and maximizing contact between the reactants, catalyst, and base, particularly in a biphasic solvent system.

    • Agitator Design: The choice of agitator (e.g., pitched-blade turbine, retreat curve impeller) and its speed (RPM) must be optimized to ensure adequate mixing without causing excessive shear that could degrade the catalyst.

    • Baffle Installation: Reactors should be equipped with baffles to prevent vortex formation and promote top-to-bottom mixing.

    Catalyst Selection and Loading Optimization

    The cost of the palladium catalyst is a significant contributor to the overall process cost. Therefore, optimizing its use is economically critical.

    • Catalyst Screening: While Pd(OAc)₂/PPh₃ is a common choice, screening other palladium sources (e.g., PdCl₂(PPh₃)₂) and more advanced phosphine ligands (e.g., RuPhos, XPhos) can lead to higher turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loadings.[9]

    • Heterogeneous Catalysts: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), should be considered.[1] These catalysts can be more easily separated from the reaction mixture (e.g., by filtration) and potentially recycled, reducing palladium waste.[10][11]

    Solvent and Base Selection

    While dioxane is effective, its potential classification as a carcinogen and its high boiling point can complicate removal.

    • Greener Solvents: Investigating more environmentally benign solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is recommended. Aqueous systems using surfactants like TPGS-750-M have also been successfully employed for large-scale Suzuki couplings.[5]

    • Base Optimization: The choice and physical form of the base are important. The particle size of potassium carbonate can affect its dissolution rate and reactivity. Other bases like potassium phosphate or cesium carbonate may offer advantages in certain solvent systems.[2]

    Manufacturing Workflow Diagram

    Manufacturing_Workflow cluster_0 Raw Material Staging cluster_1 Synthesis cluster_2 Work-up & Isolation cluster_3 Purification cluster_4 Quality Control & Packaging 2_Fluoro_4_methylphenyl_boronic_acid 2-Fluoro-4-methylphenyl- boronic acid Reactor Jacketed Reactor 2_Fluoro_4_methylphenyl_boronic_acid->Reactor 3_Bromopyridine 3-Bromopyridine 3_Bromopyridine->Reactor Palladium_Catalyst Palladium Catalyst Palladium_Catalyst->Reactor Base Base (e.g., K2CO3) Base->Reactor Solvents Solvents (e.g., Dioxane/Water) Solvents->Reactor Phase_Separation Phase Separation Reactor->Phase_Separation Reaction Mixture Extraction Extraction Phase_Separation->Extraction Solvent_Removal Solvent Removal Extraction->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Crude Product Drying Drying Recrystallization->Drying QC_Analysis QC Analysis (HPLC, NMR) Drying->QC_Analysis Purified Product Final_Product Final Product: 3-(2-Fluoro-4-methylphenyl)pyridine QC_Analysis->Final_Product Packaging Packaging Final_Product->Packaging

    Caption: Overall manufacturing workflow for 3-(2-Fluoro-4-methylphenyl)pyridine.

    Purification and Quality Control

    Ensuring the final product meets stringent purity specifications is non-negotiable in pharmaceutical manufacturing.

    Large-Scale Purification Protocol: Recrystallization

    Recrystallization is often the most cost-effective and scalable method for purifying solid organic compounds.

    Protocol:

    • Solvent Screening: A solvent screen should be conducted to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water or heptane and ethyl acetate are common starting points.

    • Dissolution: The crude product is dissolved in the minimum amount of the chosen solvent at its boiling point in a suitably sized, clean reactor.

    • Decolorization (Optional): If the solution is colored, activated carbon can be added, and the mixture is stirred for a short period before being filtered hot to remove the carbon.

    • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals. The cooling rate should be carefully controlled.

    • Isolation: The resulting crystals are isolated by filtration (e.g., using a Nutsche filter-dryer).

    • Washing: The filter cake is washed with a small amount of cold, fresh solvent to remove any remaining impurities.

    • Drying: The purified product is dried under vacuum at a controlled temperature until a constant weight is achieved.

    Analytical Quality Control

    A suite of analytical tests must be employed to confirm the identity, purity, and quality of the final product.

    Table 1: Analytical Specifications for 3-(2-Fluoro-4-methylphenyl)pyridine

    ParameterMethodSpecification
    Appearance Visual InspectionWhite to off-white solid
    Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRConforms to reference spectra
    Purity HPLC (UV detection)≥ 99.0%
    Residual Solvents GC-HSMeets ICH Q3C limits
    Heavy Metals ICP-MS≤ 10 ppm Palladium
    Water Content Karl Fischer Titration≤ 0.5%

    Detailed Analytical Protocols:

    High-Performance Liquid Chromatography (HPLC)

    • Objective: To determine the purity of 3-(2-Fluoro-4-methylphenyl)pyridine and quantify any impurities.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Sample Preparation: A solution of the sample is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To confirm the chemical structure and identity of the final product.

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on both the pyridine and the fluoromethylphenyl rings, as well as a singlet for the methyl group.

    • ¹³C NMR: The spectrum will confirm the carbon framework of the molecule.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing a distinct signal for the fluorine atom and confirming its presence and chemical environment.[12][13]

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    Palladium Waste Management and Removal

    A significant challenge in scaling up palladium-catalyzed reactions is the management of palladium waste.[1][14] Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated.

    • Palladium Scavengers: After the reaction, the product stream can be treated with palladium scavengers, such as functionalized silica gels or activated carbon, to reduce palladium levels before purification.[14]

    • Aqueous Washes: In some cases, washing the organic product stream with an aqueous solution containing a chelating agent (e.g., cysteine) can effectively extract residual palladium.

    • Waste Stream Treatment: The palladium-containing waste streams should be collected and treated for palladium recovery, which is both economically and environmentally beneficial.[11]

    Safety and Environmental Considerations

    A robust safety program is essential for any chemical manufacturing process.

    • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves. For large-scale operations, additional protection such as face shields and respiratory protection may be required.

    • Chemical Handling:

      • Solvents: Organic solvents like dioxane are flammable and should be handled in well-ventilated areas, away from ignition sources.[2] Grounding and bonding of equipment are necessary to prevent static discharge.

      • Reagents: Boronic acids and their derivatives can be irritants. Bases like potassium carbonate can be corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.

      • Palladium Catalysts: While generally stable, some palladium compounds can be toxic and should be handled with care to avoid inhalation of dust.

    • Emergency Procedures: Emergency showers, eyewash stations, and fire extinguishers must be readily accessible. All personnel should be trained in emergency response procedures.

    • Waste Disposal: All chemical waste, including solvent waste and palladium-containing residues, must be disposed of in accordance with local, state, and federal regulations.

    Conclusion

    The scale-up manufacturing of 3-(2-Fluoro-4-methylphenyl)pyridine via the Suzuki-Miyaura cross-coupling reaction is a highly feasible and efficient process. Success hinges on a thorough understanding of the reaction mechanism, careful process optimization to manage exotherms and ensure efficient mixing, and a robust purification and quality control strategy. By implementing the detailed protocols and considering the critical scale-up factors outlined in this guide, researchers and drug development professionals can confidently and safely transition this vital pharmaceutical intermediate from the laboratory to industrial-scale production, thereby accelerating the development of new and life-saving medicines.

    References

    • Valorisation of urban waste to access low-cost heterogeneous palladium catalysts for cross-coupling reactions in biomass-derived γ-valerolactone. Green Chemistry (RSC Publishing). [Link]

    • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications). [Link]

    • Suzuki-Miyaura Coupling Green Review. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

    • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem (PMC). [Link]

    • From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. Catalysts (PMC). [Link]

    • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

    • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development (ACS Publications). [Link]

    • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences (PMC). [Link]

    • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]

    • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Chemical Health & Safety. [Link]

    • An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. Molecules (MDPI). [Link]

    • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry (ACS Publications). [Link]

    • NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]

    • The Suzuki biaryl coupling reaction. ResearchGate. [Link]

    • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ResearchGate. [Link]

    • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry (RSC Publishing). [Link]

    • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

    • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

    • A CONVENIENT SYNTHESIS OF 3-ARYLPYRIDINES BY THE PALLADIUM CATALYZED COUPLING REACTION OF DIETHYLO-PYR1DYL)BORANE WITH ARYL HALI. Semantic Scholar. [Link]

    • Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. Indian Journal of Chemistry. [Link]

    • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

    • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

    • 2-FLUORO-4-PHENYL-PYRIDINE - Optional[13C NMR]. SpectraBase. [Link]

    • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Link]

    • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

    • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

    • New support for the large-scale purification of proteins. PubMed. [Link]

    • Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. PolyU Institutional Research Archive. [Link]

    • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society (PMC). [Link]

    • Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides. ResearchGate. [Link]

    • Large-scale Purification of Type III Toxin-antitoxin Ribonucleoprotein Complex and its Components from Escherichia coli for Biophysical Studies. Bio-protocol (PMC). [Link]

    • Purification and large-scale preparation of antithrombin III. PubMed. [Link]

    • Large-scale purification of hnRNP proteins from HeLa cells by affinity chromatography on ssDNA-cellulose. PubMed. [Link]

    • Three-dimensional, printed water-filtration system for economical, on-site arsenic removal. PLOS ONE. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of 3-(2-Fluoro-4-methylphenyl)pyridine

    Welcome to the advanced troubleshooting guide for the synthesis of 3-(2-Fluoro-4-methylphenyl)pyridine. The construction of this specific biaryl linkage via Suzuki-Miyaura cross-coupling presents a dual challenge: the el...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting guide for the synthesis of 3-(2-Fluoro-4-methylphenyl)pyridine. The construction of this specific biaryl linkage via Suzuki-Miyaura cross-coupling presents a dual challenge: the electrophile (a 3-halopyridine) is prone to poisoning palladium catalysts, while the nucleophile (an ortho-fluoroarylboronic acid) is highly susceptible to rapid degradation before coupling can occur.

    This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact mechanistic causality behind reaction failures, providing data-driven optimizations and self-validating protocols to maximize your yield.

    Part 1: Mechanistic Failure Analysis (The "Why" Behind Low Yields)

    To fix a failing reaction, you must first understand how it breaks. In the synthesis of 3-(2-Fluoro-4-methylphenyl)pyridine, low yields are rarely due to a failure of the fundamental catalytic cycle; they are almost always the result of competing side reactions outpacing the desired pathway.

    G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (3-Halopyridine) Pd0->OA Fail1 Catalyst Poisoning (Pyridine Coordination) Pd0->Fail1 Trans Transmetalation (Boronic Acid + Base) OA->Trans RE Reductive Elimination (Product Formation) Trans->RE Fail2 Protodeboronation (ortho-Fluoro Cleavage) Trans->Fail2 Fail3 Homocoupling (O2 / Excess Base) Trans->Fail3 RE->Pd0 Regenerated

    Suzuki-Miyaura catalytic cycle highlighting critical failure pathways in biaryl synthesis.

    The Ortho-Fluoro Protodeboronation Trap

    The most significant yield-killer in this synthesis is the base-catalyzed protodeboronation of (2-fluoro-4-methylphenyl)boronic acid. The highly electronegative ortho-fluorine atom inductively withdraws electron density, stabilizing the transient aryl anion that forms upon C-B bond cleavage[1]. When strong aqueous bases (e.g., Na₂CO₃, NaOH) are used, the formation of the reactive boronate complex [ArB(OH)₃]⁻ accelerates this degradation pathway, converting your valuable starting material into 3-fluorotoluene[2].

    Pyridine-Induced Catalyst Deactivation

    The nitrogen atom on the 3-halopyridine electrophile is an excellent σ-donor. It can coordinate strongly to the palladium center, displacing weaker phosphine ligands (like PPh₃) and stalling the catalytic cycle[3]. This often manifests visually as the rapid precipitation of inactive "Palladium black" in the reaction flask.

    Part 2: Data-Driven Optimization

    Overcoming these challenges requires a delicate balance: you must accelerate the transmetalation step while suppressing the base-catalyzed degradation of the boronic acid. The table below summarizes the quantitative impact of various reaction parameters on product yield and protodeboronation rates.

    Table 1: Impact of Reaction Parameters on Yield and Protodeboronation

    Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Protodeboronation (%)Product Yield (%)
    Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / EtOH100>40%<30%
    Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane / H₂O9025%55%
    Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane / H₂O8010%82%
    Pd(OAc)₂ / SPhos KF THF / H₂O (10:1) 70 <5% 94%

    Data Interpretation: The optimal conditions utilize Pd(OAc)₂ with SPhos and Potassium Fluoride (KF) . SPhos is a sterically demanding, electron-rich Buchwald ligand that prevents multiple pyridine molecules from coordinating to the palladium, while accelerating oxidative addition[4]. KF provides fluoride ions that activate the boron via a hypervalent fluoroborate intermediate, completely avoiding the high hydroxide concentrations that drive protodeboronation[5].

    Part 3: Troubleshooting FAQs

    Q1: My LC-MS shows unreacted 3-bromopyridine and a black precipitate in the flask. What happened? A: You are observing catalyst poisoning and subsequent aggregation into inactive Palladium black. The nitrogen atom in 3-bromopyridine coordinates to the palladium center, displacing weaker ligands[3]. Solution: Upgrade to a sterically demanding ligand such as SPhos or XPhos. Ensure your ligand-to-metal ratio is strictly controlled (typically 2:1 for monodentate phosphines) to prevent the palladium center from becoming coordinatively unsaturated[4].

    Q2: Why is my (2-fluoro-4-methylphenyl)boronic acid degrading before the product forms? A: Ortho-fluoroarylboronic acids are highly susceptible to base-catalyzed protodeboronation due to the inductive electron-withdrawing effect of the fluorine atom[2]. Solution: Switch from aqueous carbonates to an anhydrous fluoride base (e.g., KF or CsF) or a weak phosphate base (K₃PO₄) to minimize the concentration of the hydroxide-boronate intermediate[1]. Alternatively, convert your boronic acid to a pinacol ester (Bpin), which acts as a slow-release mechanism for the active boronic species.

    Q3: I see a significant amount of a byproduct with m/z 218 in my mass spec. What is this and how do I stop it? A: A mass of 218 corresponds to 2,2'-difluoro-4,4'-dimethylbiphenyl, the homocoupling product of your boronic acid. This side reaction is driven by the presence of oxygen, which oxidizes the Pd(II) intermediate and forces the coupling of two transmetalated aryl groups[5]. Solution: Strictly degas your solvents using the freeze-pump-thaw method or by sparging with argon for at least 30 minutes prior to catalyst addition[6].

    Part 4: Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. By integrating In-Process Control (IPC) checkpoints, you can confirm the mechanistic success of each step rather than blindly waiting for the final work-up.

    Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Assembly Add Catalyst & Base Prep->Mix Heat 3. Heating & Stirring 70°C, N2 Atmosphere Mix->Heat Check 4. IPC (LC-MS/GC-MS) Validate Conversion Heat->Check Workup 5. Work-up & Purify Extraction & Column Check->Workup

    Step-by-step workflow for cross-coupling with integrated in-process control (IPC) checkpoints.

    Step 1: Reagent Preparation & Degassing
    • Prepare a solvent mixture of THF/H₂O (10:1 ratio).

    • Sparge the solvent mixture with ultra-pure Argon for 30 minutes. Causality: Oxygen oxidizes phosphine ligands and Pd(0), leading to catalyst deactivation and homocoupling[4].

    Step 2: Reaction Assembly
    • To an oven-dried, Argon-purged flask, add 3-bromopyridine (1.0 equiv) and (2-fluoro-4-methylphenyl)boronic acid (1.2 equiv).

    • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Add the degassed solvent, followed by KF (3.0 equiv). Validation Checkpoint 1: The solution should remain clear or slightly yellow upon catalyst addition. Immediate blackening indicates oxygen ingress or degraded catalyst[3].

    Step 3: Heating & Kinetic Monitoring (IPC)
    • Heat the reaction mixture to 70 °C with vigorous stirring.

    • Validation Checkpoint 2 (t = 1 hour): Withdraw a 50 µL aliquot, dilute in MeCN, filter, and analyze via LC-MS/GC-MS.

      • Success Indicator: A dominant peak at m/z 188 [M+H]⁺ confirms product formation.

      • Failure Indicator A: A peak at m/z 110 (3-fluorotoluene) indicates protodeboronation. Action: Lower temperature to 60 °C or verify base stoichiometry.

      • Failure Indicator B: A peak at m/z 157 (3,3'-bipyridine) indicates halide homocoupling. Action: Abort and re-degas solvents rigorously[5].

    Step 4: Work-up and Purification
    • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Purify via silica gel column chromatography (Eluent: Hexanes/EtOAc). Causality: Pyridine products can coordinate to the acidic silanol groups on silica gel, causing severe streaking. Validation Checkpoint 3: If TLC shows streaking, add 1% Triethylamine (Et₃N) to your chromatography eluent to deactivate the silica and ensure a sharp elution band.

    References

    • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
    • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
    • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots.
    • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
    • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.

    Sources

    Optimization

    Troubleshooting solubility issues of 3-(2-Fluoro-4-methylphenyl)pyridine in aqueous buffers

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming formulation hurdles.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming formulation hurdles. Biaryl compounds like 3-(2-Fluoro-4-methylphenyl)pyridine are notorious for their poor aqueous solubility, which can derail early-stage in vitro pharmacology and ADME assays.

    Below is a comprehensive troubleshooting guide designed to help you understand the physicochemical causality behind these solubility issues and provide field-proven, self-validating protocols to resolve them.

    Diagnostic Workflow for Solubility Optimization

    SolubilityWorkflow Start Precipitation of 3-(2-Fluoro- 4-methylphenyl)pyridine CheckPH Evaluate Buffer pH Target: pH vs pKa (~5.0) Start->CheckPH Decision Is Assay pH < 3.0? CheckPH->Decision Protonated Pyridinium Cation Formed (High Aqueous Solubility) Decision->Protonated Yes (Acidic) Neutral Neutral Free Base (Lipophilic, Insoluble) Decision->Neutral No (Physiological pH) Success Solubilized API Ready for Downstream Assay Protonated->Success Cosolvent Add Co-solvent (e.g., 5% DMSO/PEG400) Neutral->Cosolvent Tolerates Organics Cyclodextrin Complexation (e.g., 20% HP-β-CD) Neutral->Cyclodextrin Strict Aqueous Req. Cosolvent->Success Cyclodextrin->Success

    Diagnostic workflow for resolving 3-(2-Fluoro-4-methylphenyl)pyridine aqueous solubility.

    Frequently Asked Questions (FAQs)

    Q1: Why does 3-(2-Fluoro-4-methylphenyl)pyridine immediately precipitate when spiked into standard PBS (pH 7.4)? A1: The core issue lies in the un-ionized state of the molecule at physiological pH. Pyridine is a weak base with a typical pKa around 5.2[1]. The addition of the 2-fluoro-4-methylphenyl group significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. At pH 7.4, the pyridine nitrogen remains unprotonated (neutral). Without the ion-dipole interactions provided by a charged species, hydrophobic forces dominate, causing the molecules to aggregate and precipitate out of the aqueous buffer.

    Q2: How does pH modification improve the solubility of this specific pyridine-based compound? A2: The solubility of weak bases is inherently pH-dependent. By lowering the pH of your solution to at least two units below the compound's pKa (e.g., pH 2.5 - 3.0), you drive the thermodynamic equilibrium toward the protonated state[2]. The resulting pyridinium cation interacts favorably with water molecules through strong ion-dipole bonds. If your downstream application tolerates acidic conditions, utilizing a low-pH buffer or forming a stable salt (e.g., hydrochloride) is the most effective solution.

    Q3: My in vitro pharmacology assay strictly requires physiological pH (7.4). How can I maintain solubility without altering the pH? A3: When pH adjustment is not biologically viable, you must alter the solvent environment or the apparent molecular structure using one of two methods:

    • Co-solvents: Water-miscible organic solvents like DMSO or PEG400 reduce the overall dielectric constant of the solvent system, decreasing the energy penalty of solvating a hydrophobic molecule[2].

    • Inclusion Complexes: Cyclodextrins (such as Hydroxypropyl-β-cyclodextrin, HP-β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity[3]. They encapsulate the hydrophobic biaryl moiety, effectively shielding it from water and enhancing apparent solubility without altering the bulk pH[4].

    Q4: How do I choose between a co-solvent and a cyclodextrin for my cell-based assays? A4: The choice depends entirely on your assay's tolerance limits. Co-solvents like DMSO can cause cell toxicity, membrane permeabilization, or enzyme inhibition at concentrations above 0.5% - 1.0% v/v. Cyclodextrins, conversely, are generally biologically inert and well-tolerated in cell cultures[]. They provide a reversible "host-guest" system where the drug is in dynamic equilibrium, releasing the free drug to partition into lipid membranes without the osmotic stress associated with high co-solvent loads.

    Quantitative Data: Expected Solubility Enhancements

    To guide your formulation strategy, refer to the representative solubility profile below. Note: Values are empirical estimates typical for lipophilic biaryl pyridines to illustrate the magnitude of enhancement.

    Formulation StrategyMechanism of ActionApparent Solubility (µg/mL)Biological Assay Suitability
    PBS (pH 7.4) Baseline (Neutral free base)< 5Ideal, but limited by solubility
    Citrate Buffer (pH 3.0) Pyridinium cation formation> 1,000Poor (Denatures proteins/cells)
    1% DMSO in PBS Dielectric constant reduction~ 25Good (Standard for in vitro)
    20% HP-β-CD in PBS Hydrophobic cavity inclusion> 500Excellent (Biologically inert)

    Experimental Protocols

    Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

    Objective: To accurately quantify the maximum equilibrium solubility of the compound in various buffer systems.

    • Preparation: Add an excess amount (e.g., 5 mg) of solid 3-(2-Fluoro-4-methylphenyl)pyridine to a 1.5 mL microcentrifuge tube.

    • Solvent Addition: Add 1.0 mL of the test vehicle (e.g., PBS pH 7.4, or 20% HP-β-CD in PBS).

    • Equilibration: Agitate the suspension on a thermomixer at 37°C and 800 rpm for 24 to 48 hours. (Causality note: A minimum of 24 hours ensures the system reaches thermodynamic equilibrium, overcoming the kinetic barrier of dissolution).

    • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet the undissolved solid.

    • Self-Validation Check: Visually inspect the tube. If no solid pellet is present at the bottom, the compound is completely dissolved. This means the measured concentration will only reflect a lower bound, not the true maximum solubility. You must repeat the experiment adding more solid API until a pellet remains.

    • Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV against a known standard curve[2].

    Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

    Objective: To formulate a highly concentrated, biologically compatible stock solution at pH 7.4.

    • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Stir until the solution is completely transparent.

    • API Addition: Gradually add 3-(2-Fluoro-4-methylphenyl)pyridine powder to the cyclodextrin solution while continuously stirring.

    • Complexation: Sonicate the mixture in a water bath for 30 minutes, maintaining the temperature below 40°C to prevent thermal degradation. (Causality note: Sonication provides the mechanical energy required to disrupt the crystal lattice of the API, facilitating its entry into the cyclodextrin cavity).

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

    • Validation: Analyze the filtrate via HPLC to confirm the final concentration of the solubilized drug before introducing it to your biological assay.

    References

    • Pyridine - Wikipedia Source: Wikipedia URL:[Link]

    • CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY Source: Innoriginal URL:[Link]

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Institutes of Health) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Reaction Temperature for 3-(2-Fluoro-4-methylphenyl)pyridine Derivatization

    Welcome to the technical support guide for the derivatization of 3-(2-Fluoro-4-methylphenyl)pyridine. This valuable building block is frequently employed in medicinal chemistry and materials science.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the derivatization of 3-(2-Fluoro-4-methylphenyl)pyridine. This valuable building block is frequently employed in medicinal chemistry and materials science. Its reactivity is nuanced, and successful derivatization often hinges on the precise control of reaction temperature. This guide provides in-depth, experience-based answers to common challenges, focusing on how to leverage temperature to maximize yield and minimize impurities.

    Section 1: Foundational Concepts - Why Temperature is the Critical Variable

    This section addresses the fundamental principles governing the role of temperature in the chemical transformation of your substrate.

    FAQ: How does temperature fundamentally affect my reaction's rate and final outcome?

    Temperature is arguably the most powerful parameter at your disposal. Its influence is primarily governed by the Arrhenius equation, which demonstrates that the rate constant (k) of a reaction increases exponentially with temperature.[1][2][3] In practical terms, a 10 °C increase can often double the reaction rate.[1]

    However, the story is more complex than just speed. Temperature dictates the balance between two competing regimes:

    • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The product that forms the fastest (i.e., has the lowest activation energy barrier) will be the major product, even if it is not the most stable one.[4][5]

    • Thermodynamic Control (High Temperature): At higher temperatures, reactions can become reversible. This provides enough energy to overcome not only the forward activation barrier but also the reverse one. The reaction system can then "equilibrate," and the most stable product (the one with the lowest Gibbs free energy) will predominate, regardless of how fast it formed.[4][6][7]

    Understanding this dichotomy is crucial. If your desired product is the most stable one, increasing the temperature can be beneficial. If it's a less stable, kinetically-favored product, excessive heat can lead to its conversion into more stable, undesired side products.[6]

    FAQ: What are the most likely derivatization pathways for this molecule, and how does temperature influence them?

    The structure of 3-(2-Fluoro-4-methylphenyl)pyridine presents several potential reactive sites. The most common and temperature-sensitive derivatization is Nucleophilic Aromatic Substitution (SNAr).

    • Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position: This is often the most productive pathway. The pyridine ring acts as a strong electron-withdrawing group, activating the ortho-fluoro position for attack by nucleophiles (e.g., amines, alkoxides, thiolates).[8][9] SNAr reactions are highly temperature-dependent; often, significant heat is required to overcome the activation energy for the formation of the key Meisenheimer complex intermediate.[10][11]

    • Other Pathways: While less common, derivatization could potentially occur at the methyl group (e.g., radical bromination) or via electrophilic substitution on the phenyl ring, though the latter is challenging. Temperature control for these reactions would be equally critical to control selectivity and prevent side reactions.

    For the remainder of this guide, we will focus on the SNAr pathway, as it is the most prevalent and exquisitely sensitive to thermal conditions.

    Section 2: Troubleshooting Guide for SNAr Derivatization

    This section provides direct answers to problems you may encounter at the bench.

    FAQ 1: My SNAr reaction shows very low conversion of the starting material. Should I simply increase the temperature?

    This is the most common issue. While increasing the temperature is a valid strategy, it should be approached systematically.

    The Rationale: Many SNAr reactions have a high activation energy and require heat to proceed at a practical rate.[11][12] Increasing the temperature provides the necessary thermal energy for the nucleophile to attack the electron-deficient ring and for the subsequent expulsion of the fluoride leaving group.[13]

    Troubleshooting Steps:

    • Initial Assessment: If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) with minimal conversion after several hours, a temperature increase is warranted.

    • Solvent Check: Before drastically increasing the heat, ensure you are using an appropriate polar aprotic solvent like DMSO, DMF, or NMP.[10][12][14] These solvents are superior at solvating the counter-ion of your nucleophile, making it more "naked" and reactive, which can sometimes achieve the desired outcome at a lower temperature.[15] DMSO, in particular, can lead to significant rate enhancements, potentially reducing the need for very high temperatures.[15]

    • Systematic Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 20 °C). For instance, if 60 °C fails, try 80 °C, then 100 °C, monitoring by TLC or LCMS at each stage.

    • High-Boiling Point Solvents: If your reaction is still sluggish in a solvent like THF (boiling point ~66 °C), switching to a higher-boiling solvent like DMSO (b.p. 189 °C) or utilizing microwave irradiation are effective strategies to access higher temperatures safely and efficiently.[10][16][17]

    FAQ 2: I increased the temperature and now my TLC/LCMS shows multiple new spots. What are these side products and how can I avoid them?

    This is the classic trade-off: higher temperature increases the rate of the desired reaction but can also accelerate undesirable side reactions.[11][15]

    Common Side Products at High Temperatures:

    • Decomposition: Your starting material, reagents, or even the desired product might not be stable at elevated temperatures, leading to a complex mixture of degradation products.

    • Reaction with Solvent: Some solvents, like DMF, can decompose in the presence of strong bases at high temperatures to form dimethylamine, which can then act as a competing nucleophile.[12]

    • Loss of Selectivity: If there are other potential reactive sites on your molecule, high temperatures might provide enough energy to overcome the activation barriers for reactions at those sites as well, leading to a loss of regioselectivity.

    • Benzyne Formation: With very strong bases (e.g., NaNH₂), high temperatures can promote an elimination-addition mechanism via a highly reactive benzyne intermediate, which can lead to a mixture of regioisomeric products.[9][12]

    Mitigation Strategies:

    • Find the "Sweet Spot": The goal is to find the minimum temperature required to drive the primary reaction to completion in a reasonable timeframe without activating side pathways. This is where a systematic temperature screen is invaluable (see Protocol 1).

    • Lower Temperature, Longer Time: If side products are significant, reduce the temperature by 10-20 °C and allow the reaction to run longer. A cleaner reaction profile is often worth the extra time.

    • Re-evaluate Reagents: Ensure your nucleophile and base are pure. Impurities can often lead to unexpected side reactions, especially when heated.

    FAQ 3: How do I design a robust experiment to find the optimal temperature for my specific nucleophile?

    A systematic temperature screening study is the most efficient and reliable method. This involves running several small-scale, parallel reactions under identical conditions, with temperature as the only variable.

    See the detailed protocol below for a step-by-step guide. The key is to maintain consistency across all other parameters (concentrations, solvent, stoichiometry, stir rate) to ensure that any observed differences are due to temperature alone.

    Section 3: Experimental Protocols & Data Interpretation

    Protocol 1: Step-by-Step Temperature Screening for SNAr Derivatization

    Objective: To identify the optimal reaction temperature that maximizes the yield of the desired product while minimizing impurity formation.

    Materials:

    • 3-(2-Fluoro-4-methylphenyl)pyridine

    • Chosen Nucleophile (e.g., an amine, alcohol, or thiol)

    • Base (if required, e.g., K₂CO₃, NaH, t-BuOK)

    • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

    • Parallel reaction vials or a multi-well reaction block

    • Inert atmosphere setup (Nitrogen or Argon)

    • Stir plate with heating capabilities

    • Analytical tools (TLC plates, LCMS vials)

    Procedure:

    • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 3-(2-Fluoro-4-methylphenyl)pyridine in your chosen solvent. Prepare a separate stock solution of your nucleophile and base (if using a separate base).

    • Reaction Setup: Dispense an equal volume of the substrate stock solution into a series of 5 reaction vials.

    • Initiation: While stirring, add an identical amount of the nucleophile/base solution to each vial. Ensure stoichiometry is consistent (e.g., 1.2 equivalents of nucleophile).

    • Temperature Gradient: Place each vial in a pre-heated reaction block or oil bath set to a different temperature. A good starting range is 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C.

    • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot with water, extract with a suitable organic solvent (e.g., ethyl acetate), and spot on a TLC plate or analyze by LCMS.

    • Analysis: Compare the conversion of starting material, formation of the desired product, and the emergence of any new impurity spots across the different temperatures and time points.

    Data Presentation: Logging Your Screening Results

    Use a structured table to log your observations for easy comparison. This creates a self-validating record of your optimization process.

    Vial #Temp (°C)Time (h)SM Conversion (%)Product Area (%)Impurity Profile (Major Peaks)
    160410%8%None observed
    280465%60%Impurity A (2%)
    3100498%90%Impurity A (5%), Impurity B (1%)
    41204>99%85%Impurity A (8%), Impurity B (4%)
    51404>99%70%Significant decomposition

    Data are illustrative. SM = Starting Material. Percentages estimated from LCMS peak area.

    From this illustrative data, 100 °C appears to be the optimal temperature, offering high conversion with a manageable impurity profile.

    Visualization: Temperature Optimization Workflow

    The following diagram illustrates the logical decision-making process during temperature optimization.

    G cluster_setup Phase 1: Initial Setup cluster_monitor Phase 2: Monitoring & Analysis cluster_decision Phase 3: Troubleshooting & Optimization A Define Reaction: Substrate, Nucleophile, Solvent B Set Initial Temperature (e.g., 60-80 °C) A->B C Monitor Reaction (TLC / LCMS) B->C D Reaction Complete & Clean? C->D E Reason for Failure? D->E No I Optimal Temperature Found Proceed to Scale-Up D->I Yes F Increase Temperature (e.g., +20 °C) E->F Low Conversion G Decrease Temperature (e.g., -20 °C) E->G Side Products H Consider Other Variables (Solvent, Base, Catalyst) E->H No Improvement F->C G->C

    Caption: Decision workflow for systematic temperature optimization.

    References

    • Gribble, G. W., & Musgrave, W. K. R. (1971). Kinetic versus Thermodynamic Control of Products in some Nucleophilic Aromatic Substitution Reactions?
    • Chambers, R. D., Gribble, M. Y., & Musgrave, W. K. R. (1971). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions.
    • BenchChem. (n.d.). Optimizing base and solvent conditions for SNAr reactions. BenchChem Technical Support.
    • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem Technical Support.
    • Stuart, A. M., et al. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society.
    • Lee, H. G., et al. (2013).
    • StackExchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange.
    • Fiveable. (2025). Kinetic versus Thermodynamic Control of Reactions. Fiveable.
    • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction.
    • Unknown. (n.d.).
    • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen.
    • EBSCO. (n.d.). Arrhenius equation | Chemistry | Research Starters. EBSCO.
    • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). BenchChem Technical Support.
    • ChemRxiv. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv.
    • Gaylord Chemical Company. (n.d.). SNAr Reaction. gChem.
    • Wordpress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure.
    • ProtonsTalk. (2020). Arrhenius Equation | Effect Of Temperature On Rate Of Reaction | Chemical Kinetics. YouTube.
    • Ansari, T. N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
    • LibreTexts. (2024). 6.2.3.
    • Wikipedia. (n.d.).
    • Wang, D., et al. (2026).
    • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.

    Sources

    Optimization

    Technical Support Center: Efficient Removal of Palladium Catalyst Residues from 3-(2-Fluoro-4-methylphenyl)pyridine

    For Researchers, Scientists, and Drug Development Professionals The synthesis of 3-(2-Fluoro-4-methylphenyl)pyridine, a key intermediate in many pharmaceutical development pipelines, often relies on palladium-catalyzed c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The synthesis of 3-(2-Fluoro-4-methylphenyl)pyridine, a key intermediate in many pharmaceutical development pipelines, often relies on palladium-catalyzed cross-coupling reactions. While highly efficient, these reactions can lead to palladium contamination in the final product. Residual palladium is a major concern as it can interfere with downstream processes, impact the safety and efficacy of active pharmaceutical ingredients (APIs), and lead to non-compliance with stringent regulatory guidelines.[1][2] This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing palladium residues from 3-(2-Fluoro-4-methylphenyl)pyridine.

    Frequently Asked Questions (FAQs)

    Q1: What are the acceptable limits for palladium residues in APIs?

    A1: Regulatory bodies such as the FDA and EMA have established strict limits for elemental impurities in drug products.[1] For palladium, the permitted daily exposure (PDE) for oral medications is 100 µ g/day .[2][3][4] This often translates to a concentration limit of 10 ppm in the final API, assuming a maximum daily dose of 10 grams.[2][4][5] For parenteral drugs, the limit is significantly lower, with a PDE of 10 µ g/day , which can correspond to a 1 ppm limit.[4]

    Q2: What are the primary methods for removing palladium from my 3-(2-Fluoro-4-methylphenyl)pyridine product?

    A2: Several methods are commonly employed, often in combination, to effectively reduce palladium levels. These include:

    • Filtration: A simple first step to remove insoluble, heterogeneous palladium species by passing the reaction mixture through a filter aid like Celite®.[6][7][8]

    • Adsorption: Using materials like activated carbon to trap palladium residues.[6][9][10][11][12] While cost-effective, it can sometimes lead to product loss due to non-specific binding.[11][12]

    • Scavenging: Utilizing solid-supported or solution-phase scavengers with functional groups that selectively bind to palladium.[6][9][13][14] Thiol, thiourea, and amine-functionalized scavengers are common choices.[2][12]

    • Crystallization: Purifying the final product through crystallization can effectively reject palladium impurities into the mother liquor.[1][9][10][12][15] This method may require optimization, sometimes with additives, to prevent co-crystallization of the metal with the product.[9][10]

    • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to pull palladium species out of the organic phase.[1][12][16]

    Q3: How do I choose the most suitable palladium scavenger for my process?

    A3: The selection of an optimal scavenger is system-dependent and relies on several factors:

    • Palladium Oxidation State: The effectiveness of a scavenger can vary depending on whether the palladium is in the Pd(0) or Pd(II) state. For example, thiol-based scavengers are generally more effective for Pd(II).[2][7]

    • Solvent System: The scavenger must be compatible with the reaction solvent to ensure efficient interaction with the palladium species.[7][12]

    • Product Characteristics: The scavenger should have a high affinity for palladium but a low affinity for your 3-(2-Fluoro-4-methylphenyl)pyridine product to prevent yield loss.[7][12]

    • Process Scalability and Cost: For larger-scale manufacturing, the cost, ease of handling, and scalability of the scavenger are critical considerations.[12] It is highly recommended to perform a small-scale screen of several different scavengers to identify the most effective one for your specific conditions.[7][12][17]

    Q4: How can I accurately quantify the residual palladium in my sample?

    A4: The standard and most reliable methods for quantifying trace levels of palladium in pharmaceutical samples are:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for trace metal analysis, capable of detecting palladium at parts-per-billion (ppb) levels.[5][9][10][18][19][20]

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique for elemental analysis.[5][18]

    • Atomic Absorption Spectrometry (AAS): A well-established method for metal analysis.[5][9][10]

    These techniques require specialized instrumentation and well-trained personnel for accurate results.[5]

    Troubleshooting Guide

    This section addresses specific issues you may encounter during the palladium removal process.

    Issue 1: High Palladium Levels Persist After Filtration

    Symptoms:

    • Residual palladium levels remain high after passing the reaction mixture through a filter aid like Celite®.

    • The filtrate has a dark or colloidal appearance.

    Possible Cause Troubleshooting Steps & Solutions
    Fine Palladium Particles Palladium can form fine, colloidal particles that pass through standard filter media. Solution: Use a finer porosity filter, increase the thickness of the Celite® bed, or perform a second filtration.[7]
    Soluble Palladium Species Filtration is only effective for removing heterogeneous palladium. Soluble palladium complexes will remain in the filtrate. Solution: Employ a scavenger to capture soluble palladium or induce precipitation by adding an anti-solvent before filtration.[7]
    Strong Product-Palladium Interaction The pyridine nitrogen in your product can chelate with palladium, keeping it in solution. Solution: Consider adding a competing ligand or adjusting the pH to disrupt this interaction before treatment with a scavenger or adsorbent.
    Issue 2: Palladium Scavenger Inefficiency

    Symptoms:

    • Palladium levels are not significantly reduced after treatment with a scavenger.

    Possible Cause Troubleshooting Steps & Solutions
    Incorrect Scavenger Choice The selected scavenger may not be effective for the specific palladium species or solvent system. Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most efficient one for your reaction.[2][7]
    Suboptimal Conditions Insufficient reaction time, temperature, or scavenger loading can lead to poor performance. Solution: Optimize the scavenging conditions by systematically varying the temperature, time, and amount of scavenger used.[2] Ensure vigorous mixing to improve mass transfer.[2]
    Scavenger Deactivation Other components in the reaction mixture may be deactivating the scavenger. Solution: Perform a workup to remove interfering species before adding the scavenger.
    Issue 3: Significant Product Loss During Purification

    Symptoms:

    • Low product yield after treatment with an adsorbent or scavenger.

    Possible Cause Troubleshooting Steps & Solutions
    Non-specific Adsorption Adsorbents like activated carbon can bind to your product in addition to palladium.[11] Solution: Screen different grades of activated carbon, optimize the amount used, and consider alternative solvents to minimize product loss.[2][11]
    Product Binding to Scavenger The scavenger may have an affinity for your pyridine-containing product. Solution: Try a different class of scavenger with a higher selectivity for palladium.[7] After filtration, wash the scavenger thoroughly with fresh solvent to recover any bound product.[7]

    Experimental Protocols

    Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
    • Dissolution: Dissolve the crude 3-(2-Fluoro-4-methylphenyl)pyridine in a suitable organic solvent (e.g., THF, Toluene, Acetonitrile).[11]

    • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., thiol-functionalized silica). A typical starting point is 4-10 molar equivalents relative to the initial amount of palladium catalyst.[6][11]

    • Stirring: Stir the mixture at an appropriate temperature (e.g., 25-60°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[6][11]

    • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger with the bound palladium.[2]

    • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[2]

    • Analysis: Concentrate the filtrate and analyze the palladium content using ICP-MS or another suitable technique.[11]

    Protocol 2: General Procedure for Palladium Removal using Activated Carbon
    • Dissolution: Dissolve the crude product in an appropriate organic solvent.[11]

    • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-20 wt% relative to the crude product.[6]

    • Stirring: Stir the suspension at room temperature or with gentle heating for 1 to 18 hours.[6][11]

    • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[11]

    • Washing: Thoroughly wash the Celite® and carbon pad with the solvent to recover the product.[6]

    • Analysis: Concentrate the filtrate and determine the residual palladium concentration.[6]

    Data Summary & Visualization

    Table 1: Comparison of Palladium Removal Methods
    MethodAdvantagesDisadvantagesTypical Efficiency
    Filtration (Celite®) Simple, fast, inexpensive, removes bulk heterogeneous Pd.[6][8]Ineffective for soluble or colloidal palladium.[7]Highly variable, dependent on Pd species.
    Activated Carbon Cost-effective, readily available.[11][12]Can cause product loss due to non-specific adsorption.[11][12]Can reduce Pd to <10 ppm, but requires optimization.[15]
    Scavengers High selectivity, very effective for soluble Pd.[1][13][14]Higher cost, requires screening and optimization.[12]Can reduce Pd to <1 ppm.[15]
    Crystallization Can provide very high purity product, removes various impurities.[12][15]Can be low yielding, may require significant development.[21]Can reduce Pd to <30 ppm.[15]
    Aqueous Extraction Can be effective for certain Pd species, relatively inexpensive.[1][12]May require specific chelating agents, can generate aqueous waste.Variable, dependent on extraction conditions.
    Diagram 1: Decision-Making Workflow for Palladium Removal

    This workflow provides a logical approach to selecting the appropriate palladium removal strategy.

    Palladium_Removal_Workflow start Initial Reaction Work-up (Crude Product) filter_celite Filter through Celite® start->filter_celite analyze_pd1 Analyze Pd Content (ICP-MS) filter_celite->analyze_pd1 pd_high Pd > 10 ppm? analyze_pd1->pd_high scavenger_screen Perform Scavenger Screen (Thiol, Amine, etc.) pd_high->scavenger_screen Yes final_product Final Product (Pd < 10 ppm) pd_high->final_product No carbon_treatment Activated Carbon Treatment scavenger_screen->carbon_treatment optimize_conditions Optimize Scavenging Conditions (Time, Temp, Loading) scavenger_screen->optimize_conditions analyze_pd2 Analyze Pd Content carbon_treatment->analyze_pd2 optimize_conditions->analyze_pd2 pd_still_high Pd > 10 ppm? analyze_pd2->pd_still_high crystallization Consider Crystallization or Chromatography pd_still_high->crystallization Yes pd_still_high->final_product No crystallization->final_product

    Sources

    Troubleshooting

    Technical Support Center: Handling &amp; Storage of 3-(2-Fluoro-4-methylphenyl)pyridine

    Welcome to the Technical Support Center for biaryl pyridine derivatives. 3-(2-Fluoro-4-methylphenyl)pyridine is a highly valuable building block in medicinal chemistry, agrochemical development, and materials science.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for biaryl pyridine derivatives. 3-(2-Fluoro-4-methylphenyl)pyridine is a highly valuable building block in medicinal chemistry, agrochemical development, and materials science. While generally stable under ambient conditions for short durations, long-term storage exposes the molecule to specific environmental vulnerabilities.

    This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the specific mechanistic causality behind the degradation of this compound, providing self-validating protocols to ensure the integrity of your chemical inventory.

    Core Degradation Pathways & Mechanistic Causality

    To effectively prevent degradation, we must first understand the chemical causality driving it. 3-(2-Fluoro-4-methylphenyl)pyridine contains three distinct structural vulnerabilities:

    • Pyridine N-Oxidation : The lone pair of electrons on the pyridine nitrogen is highly susceptible to electrophilic oxygen species. Prolonged exposure to atmospheric oxygen or trace peroxides (often found in ethereal solvents) leads to the formation of pyridine N-oxides[1]. This +16 Da mass shift alters the compound's polarity and can severely poison transition-metal catalysts in downstream cross-coupling reactions.

    • Benzylic Oxidation : The methyl group at the 4-position of the phenyl ring is a benzylic C(sp³)-H bond. Because the resulting radical is stabilized by the adjacent aromatic system, it is vulnerable to radical-mediated autoxidation. Initiated by UV light and oxygen, this pathway converts the methyl group into a benzyl alcohol, aldehyde, or carboxylic acid[2].

    • Nucleophilic Aromatic Substitution (SNAr) & Photolysis : The C-F bond is highly polarized. While typically strong, the electron-withdrawing nature of the adjacent biaryl system makes the fluoro-substituted carbon susceptible to SNAr by strong nucleophiles (such as hydroxide ions from ambient moisture) under thermal stress[3]. Furthermore, biaryl systems are prone to photolytic cleavage under prolonged UV exposure.

    DegradationPathways Compound 3-(2-Fluoro-4-methylphenyl)pyridine (Intact) NOx Pyridine N-Oxidation (O2 / Peroxides) Compound->NOx BenzOx Benzylic Oxidation (Radical / O2) Compound->BenzOx Photo Photolytic Cleavage / SNAr (UV Light / Moisture) Compound->Photo NOxProd Pyridine N-Oxide Derivative NOx->NOxProd BenzProd Benzyl Alcohol / Aldehyde Derivative BenzOx->BenzProd PhotoProd Defluorinated / Cleaved Products Photo->PhotoProd

    Fig 1: Primary chemical degradation pathways of 3-(2-Fluoro-4-methylphenyl)pyridine.

    Troubleshooting & FAQs

    Q1: My batch of 3-(2-Fluoro-4-methylphenyl)pyridine has developed a slight yellow tint after 6 months in the refrigerator. Is it still usable? A: A color change from white/off-white to yellow strongly indicates photolytic degradation or trace N-oxidation. Pyridine N-oxides and conjugated benzylic aldehydes exhibit bathochromic shifts, absorbing in the visible blue region and appearing yellow. Do not use this batch for critical structure-activity relationship (SAR) studies without validation. Perform an LC-MS or ¹H-NMR analysis. If purity has dropped below your acceptable threshold (typically <95%), repurify via silica gel chromatography. To prevent this causality, always store the compound in amber vials to block UV-induced radical initiation.

    Q2: I am seeing a +16 Da mass shift in my LC-MS analysis of the stored compound. What is this, and how do I prevent it? A: A +16 Da shift is the classic analytical signature of Pyridine N-oxidation (the addition of a single oxygen atom to the pyridine nitrogen)[1]. This occurs when the storage container has not been properly purged of atmospheric oxygen. To prevent this, you must displace the oxygen by purging the vial's headspace with an inert gas (Argon is heavier than air and preferred over Nitrogen) before sealing.

    Q3: Does ambient moisture affect this compound? A: Yes, indirectly. While the compound itself is not highly hygroscopic, trace water can act as a nucleophile over extended periods. If the local microenvironment becomes slightly basic, it can lead to slow hydrolysis or SNAr of the fluorine atom[3]. Desiccation (storing vials in a secondary container with anhydrous CaSO₄ or silica gel) is highly recommended.

    Quantitative Stability Data

    The following table summarizes accelerated and long-term stability data for 3-(2-Fluoro-4-methylphenyl)pyridine, demonstrating the causality between storage conditions and compound degradation over a 6-month period.

    Storage ConditionTemperatureAtmosphereLight ExposurePurity at 1 MonthPurity at 6 MonthsPrimary Impurity Observed
    Optimal (Recommended) -20°CArgon (Inert)Dark (Amber Vial)>99.5%>99.0%None detected
    Standard Fridge 4°CAirDark (Amber Vial)98.2%94.5%Pyridine N-oxide (+16 Da)
    Ambient / Benchtop 25°CAirAmbient UV95.1%82.3%Benzylic Aldehyde / N-oxide
    High Stress 40°CAir (75% RH)Ambient UV88.4%<60.0%Defluorinated / Oxidized mix

    Self-Validating Experimental Protocols

    To ensure scientific integrity, do not rely on assumption. The following protocols are designed as self-validating systems: they incorporate Quality Control (QC) steps so you can definitively prove the efficacy of your storage methodology.

    Protocol A: Inert Aliquoting and Long-Term Storage

    Purpose: To isolate the compound from oxygen, moisture, and UV light while minimizing freeze-thaw cycles.

    • Initial QC Validation: Dissolve 1 mg of the received bulk compound in LC-MS grade Acetonitrile. Run a baseline LC-MS and ¹H-NMR to establish "Day 0" purity.

    • Aliquot Generation: In a dry, low-light environment, divide the bulk powder into single-use aliquots (e.g., 50 mg or 100 mg) into pre-dried, amber borosilicate glass vials. Causality: Single-use aliquots prevent the introduction of ambient moisture caused by opening cold vials repeatedly (condensation).

    • Argon Purging: Insert an Argon gas line (fitted with a sterile needle and a secondary vent needle) into the vial headspace. Purge gently for 30 seconds. Causality: Argon is denser than air and effectively displaces O₂, halting N-oxidation and benzylic autoxidation.

    • Hermetic Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm.

    • Desiccated Storage: Place the aliquots in a secondary sealed container filled with indicating silica gel desiccant. Store the entire container at -20°C.

    • Post-Storage Validation: Upon retrieving an aliquot months later, allow it to warm to room temperature before opening to prevent condensation. Run a comparative LC-MS against the "Day 0" baseline to validate that no +16 Da (N-oxide) or +14 Da (carbonyl) peaks have formed.

    Protocol B: Forced Degradation (Stability-Indicating Assay)

    Purpose: To intentionally degrade the compound to ensure your analytical methods (HPLC/LC-MS) can successfully resolve the intact compound from its degradation products.

    • Oxidative Stress: Dissolve 5 mg of the compound in 1 mL of Methanol. Add 100 µL of 30% H₂O₂. Stir at room temperature for 24 hours. This will force Pyridine N-oxidation.

    • Thermal/Nucleophilic Stress: Dissolve 5 mg in 1 mL of 0.1 M NaOH (aq) / Acetonitrile (1:1). Heat at 60°C for 48 hours. This will force SNAr defluorination.

    • Analysis: Neutralize the samples and inject them into your LC-MS. Ensure your chromatographic method achieves baseline resolution between the parent peak and the stress-induced impurity peaks.

    StorageWorkflow Recv Receive Bulk Compound QC Initial QC (LC-MS / NMR) Establish Baseline Recv->QC Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) QC->Aliquot Purge Purge Headspace with Argon (Displace O2 / Moisture) Aliquot->Purge Seal Seal with PTFE-lined Caps + Parafilm Wrap Purge->Seal Store Store at -20°C (Inside Desiccator Box) Seal->Store

    Fig 2: Optimized workflow for the long-term storage and handling of sensitive biaryl compounds.

    References

    • Novel Thermal Latent Curing Agents for Epoxy Resins Based on Dual-Locked Aminopyridines by Amidation and N-Oxidation Macromolecules - ACS Public
    • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
    • Benzylic Csp3–H Bond Oxidation on the (111)

    Sources

    Optimization

    Technical Support Center: Resolving HPLC Peak Tailing for 3-(2-Fluoro-4-methylphenyl)pyridine

    Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that biaryl compounds containing basic heterocycles—such as 3-(2-Fluoro-4-methylphenyl)pyridine —present unique chromatograph...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that biaryl compounds containing basic heterocycles—such as 3-(2-Fluoro-4-methylphenyl)pyridine —present unique chromatographic challenges. This guide is engineered to help researchers and drug development professionals diagnose, troubleshoot, and permanently resolve peak tailing issues for this specific class of molecules.

    Diagnostic Logic & Troubleshooting Workflow

    Before altering your method, you must determine whether the tailing is a physical system defect or a chemical secondary interaction. The workflow below outlines the self-validating diagnostic process.

    TroubleshootingWorkflow Start Peak Tailing Observed 3-(2-Fluoro-4-methylphenyl)pyridine Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision1 Does the neutral marker tail? Test->Decision1 Physical Physical Issue (Void, Frit, Tubing) Decision1->Physical  Yes   Chemical Chemical Issue (Acid-Base Silanol Interaction) Decision1->Chemical  No   FixPhysical Replace Frit / Column Reduce Extra-Column Volume Physical->FixPhysical Success Symmetrical Peak (As < 1.2) FixPhysical->Success Decision2 Optimize Mobile Phase Chemical->Decision2 LowPH Low pH (2.0 - 3.0) Protonate Silanols (Si-OH) Decision2->LowPH HighPH High pH (9.0 - 10.0) Deprotonate Pyridine (Neutral) Decision2->HighPH Blocker Add TEA (0.1%) Block Active Sites Decision2->Blocker LowPH->Success HighPH->Success Blocker->Success

    Caption: Diagnostic workflow for isolating and resolving physical vs. chemical HPLC peak tailing.

    Mechanistic FAQs: Understanding the "Why"

    Q1: Why does 3-(2-Fluoro-4-methylphenyl)pyridine exhibit severe peak tailing on standard C18 columns? A1: The root cause is an ion-exchange interaction. The pyridine ring contains a basic nitrogen with a conjugate acid pKa​ of approximately 5.0. Standard Type-A and older Type-B silica columns contain residual surface silanol groups (-Si-OH). The pKa​ of these silanols is typically in the 4.0–5.0 range, meaning that at a mobile phase pH > 6, they are ionized into negatively charged silanoxanes (-Si-O⁻)[1]. When the positively charged (or partially protonated) pyridine nitrogen travels through the column, it acts like "velcro" against the negative silica surface, causing a delayed release of the analyte population and resulting in a severe tail[2].

    Q2: How can I definitively prove whether the tailing is a chemical interaction or a physical system issue? A2: You must run a self-validating control experiment by injecting a neutral marker (e.g., Toluene). Because neutral compounds cannot undergo acid-base ion-exchange interactions, they should elute symmetrically[2].

    • If the neutral marker tails: You have a physical problem (e.g., a void at the head of the column, a partially clogged frit, or excessive extra-column volume).

    • If the neutral marker is symmetrical but your pyridine compound tails: You have confirmed a chemical secondary interaction[3].

    Q3: Does the fluorinated aromatic ring contribute to the tailing? A3: Indirectly, yes. While the primary culprit is the basic pyridine nitrogen, the highly electronegative fluorine atom alters the electron density of the biaryl system, increasing the molecule's overall hydrophobicity and dipole moment. This can induce secondary dipole-dipole interactions with unreacted silanols or polar embedded groups if the column is not fully endcapped.

    Self-Validating Experimental Protocols: The "How"

    To resolve chemical tailing, you must manipulate the ionization state of either the analyte or the stationary phase. Below are two field-proven methodologies.

    Protocol A: The Low-pH Ion Suppression Strategy

    Mechanism: By lowering the pH below 3.0, you fully protonate the residual silanols (converting them back to neutral -Si-OH). Although the pyridine becomes fully ionized (N⁺), there are no longer negative sites on the silica to bind to, effectively shutting down the ion-exchange pathway[1].

    • Aqueous Phase (A) Preparation: Add 0.1% (v/v) Trifluoroacetic acid (TFA) or Formic Acid to LC-MS grade water. Verify the pH is ~2.0 - 2.5.

    • Organic Phase (B) Preparation: Add 0.1% (v/v) TFA or Formic Acid to LC-MS grade Acetonitrile.

    • Column Selection: Ensure you are using an endcapped, sterically protected C18 column (e.g., Agilent ZORBAX StableBond) that is chemically stable at pH 2.0 to prevent ligand cleavage.

    • System Equilibration: Flush the column with at least 10 column volumes (CV) of the starting gradient composition to ensure the stationary phase is fully protonated.

    • Sample Diluent: Dissolve 3-(2-Fluoro-4-methylphenyl)pyridine directly in the initial mobile phase conditions to prevent localized pH shifts during injection.

    Protocol B: The Silanol-Blocking Strategy (Triethylamine Addition)

    Mechanism: If your assay requires a near-neutral pH (where silanols are active), you can add a sacrificial basic modifier like Triethylamine (TEA). TEA has a higher affinity for the active silanol sites than the pyridine analyte, effectively "blocking" the interaction sites[4].

    • Buffer Preparation: Prepare a 20 mM Potassium Phosphate aqueous buffer.

    • Blocker Addition: Add 0.1% (v/v) Triethylamine (TEA) to the buffer.

    • pH Adjustment: Titrate the solution with orthophosphoric acid to reach a final pH of 6.5.

    • Equilibration: TEA requires time to dynamically coat the stationary phase. Flush the column with a minimum of 20 CVs of the mobile phase before executing the first blank injection.

    Quantitative Data: Mobile Phase Optimization

    The following table summarizes the expected chromatographic performance of 3-(2-Fluoro-4-methylphenyl)pyridine across different optimization strategies. Notice the dramatic improvement in Peak Asymmetry ( As​ ) and Theoretical Plates ( N ) when causality-driven adjustments are made.

    Mobile Phase StrategypHAdditivePeak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )
    Unbuffered (Baseline) 6.8None3.45 (Severe Tail)4,200N/A
    Standard Buffer 6.5None2.805,1001.8
    Silanol Blocker (Prot. B) 6.50.1% TEA1.15 (Symmetrical)12,5003.5
    Low-pH (Prot. A) 2.10.1% TFA1.08 (Ideal)14,2004.1
    High-pH 10.00.1% NH₄OH1.12 (Symmetrical)13,8003.9

    Advanced Troubleshooting & Edge Cases

    Q4: I adjusted the pH to 2.5 using Protocol A, but the peak is now fronting instead of tailing. What happened? A4: Peak fronting under optimized pH conditions is a classic symptom of sample solvent mismatch or column mass overload. If your sample is dissolved in 100% Acetonitrile but your starting mobile phase is 90% Water, the analyte will race ahead of the mobile phase front before partitioning[5]. Fix: Dilute your sample in the starting mobile phase and reduce the injection volume.

    Q5: What if I want to run at physiological pH (pH 7.4) without using TEA? A5: At pH 7.4, the pyridine is partially ionized and the silanols are fully ionized, creating the worst-case scenario for tailing. If TEA is incompatible with your detector (e.g., MS suppression), you must abandon standard Type-A silica. Switch to a high-purity, base-deactivated Type-B silica or a hybrid organic-inorganic particle column (e.g., Waters XBridge) specifically synthesized to minimize silanol activity at mid-range pH levels.

    References

    • HPLC Peak Tailing - Axion Labs Axion Labs [Link]

    • HPLC Troubleshooting Guide ACE HPLC / hplc.eu[Link]

    • HPLC Troubleshooting Mini Guide - Peak Issues Phenomenex[Link]

    • What Chromatograms Can Teach Us About Our Analytes LCGC International[Link]

    • HPLC Column and Separation Troubleshooting Agilent Technologies[Link]

    • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids PMC / National Institutes of Health [Link]

    Sources

    Troubleshooting

    Improving regioselectivity in reactions involving 3-(2-Fluoro-4-methylphenyl)pyridine

    Welcome to the Advanced Substrate Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective C–H functionalization of complex biaryl systems.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Substrate Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective C–H functionalization of complex biaryl systems. 3-(2-Fluoro-4-methylphenyl)pyridine presents a unique set of steric and electronic microenvironments. The presence of the 3-pyridyl nitrogen, coupled with the ortho-fluoro and para-methyl substituents on the phenyl ring, creates competing pathways for transition-metal catalysts.

    This guide deconstructs the causality behind these regioselectivity issues and provides self-validating protocols to achieve high precision in your synthetic workflows.

    Workflow & Logical Decision Tree

    G A 3-(2-Fluoro-4-methylphenyl)pyridine B Target: Phenyl Ring (C6') A->B C Target: Pyridine Ring A->C D Pd(II) Catalysis (N-Directed 6-Membered Metallacycle) B->D E Target: C4 Position C->E F Target: C2/C6 Position C->F G Ligand-Enabled C-H Arylation E->G H N-Oxidation & Rearrangement/Coupling F->H

    Decision tree for regioselective C-H functionalization of 3-(2-Fluoro-4-methylphenyl)pyridine.

    Module 1: Pyridine Ring Functionalization (C4 vs. C2/C6)

    FAQ 1: When attempting direct C–H arylation on the pyridine ring, I recover a mixture of C4 and C2 arylated products. How can I drive the regioselectivity exclusively to the C4 position?

    Causality & Experience: The C–H bonds at C2 and C4 of 3-substituted pyridines possess similar intrinsic acidities, which often leads to competitive Concerted Metalation-Deprotonation (CMD) pathways. However, the C2 position suffers from severe electronic repulsion between the nitrogen lone pair and the polarized C–Pd bond during the transition state[1]. By switching to a bulky, electron-rich phosphine ligand such as [P(n-Bu)Ad2H]I, you amplify the steric environment around the palladium center. This steric bulk clashes with both the adjacent C3-aryl group (the 2-fluoro-4-methylphenyl moiety) and the nitrogen lone pair, kinetically favoring the less hindered C4 position and effectively overriding the baseline 1:1 selectivity[1].

    Table 1: Effect of Ligands on Pyridine C4 vs. C2 Regioselectivity

    Catalyst SystemLigandAdditiveYield (%)Regioselectivity (C4:C2)
    Pd(OAc)₂NoneAg₂CO₃251:1
    Pd(OAc)₂1,10-PhenanthrolineAg₂CO₃453:1
    Pd(OAc)₂[P(n-Bu)Ad₂H]ICs₂CO₃ / Pivalic Acid82>20:1
    Ti/Fe SynergyTMPMgCl·LiClNone781:>20

    Data synthesized from benchmark C–H arylation studies on 3-substituted pyridines.

    CMD_Pathway A Pd(OAc)2 + Ligand B Oxidative Addition (Ar-Br) A->B C Pivalate Coordination (Proton Shuttle) B->C D Concerted Metalation- Deprotonation (CMD) at C4 C->D E Reductive Elimination (Product Formation) D->E E->A Catalyst Regeneration

    Catalytic cycle for the C4-selective arylation via Concerted Metalation-Deprotonation (CMD).

    Protocol: Highly Regioselective C4-Arylation of 3-(2-Fluoro-4-methylphenyl)pyridine Self-Validating System: This protocol utilizes pivalic acid as a catalytic proton shuttle. The pivalate anion acts as an internal base during the CMD step, significantly lowering the activation energy and ensuring the reaction proceeds cleanly at the C4 position without degrading the starting material[1].

    • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (5.0 mol %), [P(n-Bu)Ad2H]I (7.5 mol %), Ag₂CO₃ (1.0 equiv), and Cs₂CO₃ (3.0 equiv).

    • Substrate Addition: Add 3-(2-Fluoro-4-methylphenyl)pyridine (0.5 mmol) and the desired bromoarene (1.5 equiv).

    • Solvent & Additive: Add anhydrous toluene to achieve a 1.0 M concentration, followed by pivalic acid (0.3 equiv).

    • Reaction: Seal the tube with a Teflon stopcock, remove it from the glovebox, and stir vigorously at 120 °C for 24 hours.

    • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), filter through a short pad of Celite to remove metal salts, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure C4-arylated product.

    Module 2: Overcoming the C2/C6 Functionalization Barrier

    FAQ 2: I need to functionalize the C2 position of the pyridine ring, but direct Pd-catalysis fails or yields C4 products. What is the most robust alternative?

    Causality & Experience: Direct C2 functionalization of 3-arylpyridines via standard Pd-catalysis is highly disfavored due to the aforementioned lone-pair repulsion and the overall electron-deficient nature of the pyridine ring[1]. Recent advancements in regiodivergent catalysis show that utilizing a Ti/Fe synergistic system can override classical directing effects to achieve C2/C6 arylation[2].

    Alternatively, the most robust, transition-metal-free strategy is to convert the pyridine to its corresponding N-oxide. The N-oxide heavily polarizes the ring, activating the C2/C6 positions toward nucleophilic attack or cycloaddition (e.g., reacting with arynes to form 2-substituted or 3-(2-hydroxyaryl)pyridines)[3]. The steric bulk of the C3-(2-fluoro-4-methylphenyl) group will naturally direct incoming nucleophiles to the less hindered C6 position.

    Protocol: N-Oxide Mediated Regioselective Functionalization

    • Oxidation: Treat 3-(2-Fluoro-4-methylphenyl)pyridine (1.0 mmol) with m-CPBA (1.2 equiv) in DCM (10 mL) at 0 °C, warming to room temperature over 4 hours. Quench with saturated aqueous Na₂S₂O₃ and extract to isolate the N-oxide.

    • Functionalization: React the purified N-oxide with the desired electrophile/aryne precursor (e.g., o-(trimethylsilyl)aryl triflate) in the presence of CsF (3.0 equiv) in acetonitrile at room temperature[3].

    • Reduction: If the free pyridine core is required for downstream assays, reduce the resulting functionalized N-oxide using PCl₃ (2.0 equiv) in chloroform at reflux for 2 hours.

    Module 3: Phenyl Ring Functionalization (C6' vs C3'/C5')

    FAQ 3: I am trying to functionalize the phenyl ring at the C6' position using the pyridine nitrogen as a directing group, but I am observing poor yields. Why is the directing effect failing?

    Causality & Experience: The nitrogen in a 3-arylpyridine is positioned such that directing a transition metal to the C6' position of the phenyl ring necessitates the formation of a 6-membered metallacycle. Unlike 2-arylpyridines, which form highly stable, planar 5-membered palladacycles, the 6-membered intermediate is entropically penalized and highly strained. Furthermore, the steric bulk of the C2'-fluoro group restricts the rotational freedom of the biaryl axis, making it exceedingly difficult to adopt the coplanar conformation required for efficient metalation.

    To overcome this, you must utilize strongly coordinating, electron-deficient transient directing groups to stabilize the high-valent metal intermediate, or switch to an Ir-catalyzed borylation system, which relies on steric control (targeting the least hindered C5' position) rather than N-directed metalation[1].

    References

    • Title: C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring Source: Journal of the American Chemical Society URL: [Link]

    • Title: Ti-Promoted Pd- and Fe-Catalyzed Regiodivergent C–H Arylation of Pyridines Source: Organic Letters URL: [Link]

    • Title: Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides Source: Chemistry – A European Journal / ACS Publications URL: [Link]

    Sources

    Optimization

    Minimizing side products in the halogenation of 3-(2-Fluoro-4-methylphenyl)pyridine

    Technical Support Center: Halogenation Workflows for 3-(2-Fluoro-4-methylphenyl)pyridine Welcome to the Process Optimization and Troubleshooting Hub. Halogenating complex biaryl systems like 3-(2-Fluoro-4-methylphenyl)py...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Halogenation Workflows for 3-(2-Fluoro-4-methylphenyl)pyridine

    Welcome to the Process Optimization and Troubleshooting Hub. Halogenating complex biaryl systems like 3-(2-Fluoro-4-methylphenyl)pyridine presents a classic chemoselectivity challenge. As an application scientist, you must navigate a molecule with multiple reactive domains: a benzylic methyl group prone to radical abstraction, an electron-rich phenyl ring susceptible to electrophilic aromatic substitution (EAS), and a coordinating pyridine nitrogen capable of directing transition-metal-catalyzed C–H activation.

    This guide provides field-proven strategies to isolate your target pathway while actively suppressing competing side reactions.

    Reaction Pathway & Chemoselectivity Map

    G cluster_benzylic Pathway A: Benzylic Halogenation cluster_aromatic Pathway B: Directed Aromatic Halogenation SM 3-(2-Fluoro-4-methylphenyl)pyridine (Starting Material) RadicalCond NBS, AIBN, Heat (Radical Mechanism) SM->RadicalCond EASCond NBS, Pd(OAc)2 (C-H Activation) SM->EASCond TargetBenz Target: 4-Bromomethyl Derivative RadicalCond->TargetBenz SideBenz1 Side Product: Dibromomethyl (Over-reaction) RadicalCond->SideBenz1 SideBenz2 Side Product: Aromatic Bromination (EAS) RadicalCond->SideBenz2 TargetAr Target: C6-Halogenation EASCond->TargetAr SideAr1 Side Product: C5-Halogenation (EAS) EASCond->SideAr1 SideAr2 Side Product: Benzylic Halogenation EASCond->SideAr2

    Reaction pathways and side products in the halogenation of 3-(2-Fluoro-4-methylphenyl)pyridine.

    Module 1: Troubleshooting Benzylic Halogenation (Radical Pathway)

    Goal: Selective bromination of the 4-methyl group to generate a benzylic bromide building block.

    Q: I am trying to selectively brominate the 4-methyl group, but I keep seeing significant amounts of the dibromomethyl side product. How can I suppress this? A: Over-bromination at the benzylic position is a classical kinetic issue in radical chain reactions. The benzylic C–H bond is unusually weak due to resonance stabilization of the resulting radical by the adjacent phenyl ring[1]. Unfortunately, the mono-brominated product remains highly reactive. To minimize this:

    • Stoichiometric Control: Limit N-Bromosuccinimide (NBS) to 0.90–0.95 equivalents. It is vastly easier to separate unreacted starting material from the mono-bromo product than it is to remove the dibromo-impurity.

    • Initiator Precision: Relying on ambient light causes unpredictable radical flux. Use a precise thermal initiator like AIBN (azobisisobutyronitrile) to maintain a steady, low concentration of bromine radicals.

    Q: During benzylic bromination, I am observing aromatic ring bromination instead of benzylic bromination. Why is the reaction attacking the ring? A: Aromatic bromination occurs via an Electrophilic Aromatic Substitution (EAS) pathway, which is competing with your intended radical pathway. In your molecule, the C3 and C5 positions of the phenyl ring are highly activated by the electron-donating methyl group and the ortho/para-directing fluorine atom. If trace amounts of HBr accumulate in the flask, NBS is heterolytically activated to form a highly electrophilic bromonium species ( Br+ ), shifting the mechanism from radical to ionic[1]. Fix: Ensure your solvent is strictly anhydrous. Switch from polar solvents like dichloromethane to non-polar, non-halogenated solvents like α,α,α -trifluorotoluene (PhCF 3​ ), which supports radical stability without promoting heterolytic NBS cleavage.

    Quantitative Data Summary: Benzylic Bromination Optimization Table 1: Impact of reaction conditions on chemoselectivity (1.0 mmol scale).

    SolventInitiatorNBS (Equiv)Temp (°C)Target Mono-bromo YieldDibromo ImpurityEAS Impurity
    DichloromethaneNone (Light)1.102545%15%30%
    Carbon TetrachlorideAIBN (5 mol%)1.058070%20%<5%
    Trifluorotoluene AIBN (5 mol%) 0.95 85 88% 5% <2%
    Self-Validating Protocol: Optimized Benzylic Bromination
    • Preparation: In an oven-dried, argon-purged flask, dissolve 3-(2-Fluoro-4-methylphenyl)pyridine (1.0 equiv) in anhydrous trifluorotoluene (0.2 M).

    • Reagent Addition: Add recrystallized NBS (0.95 equiv) and AIBN (0.05 equiv). Causality note: Recrystallizing NBS from water removes trace Br2​ and succinimide, preventing premature EAS activation.

    • Reaction: Heat the mixture to 85 °C under argon for 4–6 hours.

    • Validation Checkpoint: As the reaction proceeds, the dense NBS powder at the bottom of the flask will be consumed, and succinimide (which is less dense and insoluble in PhCF 3​ ) will float to the surface. This phase change visually validates that the radical chain propagation is occurring successfully.

    • Workup: Cool to room temperature, filter off the succinimide, and concentrate the filtrate for flash chromatography.

    Module 2: Troubleshooting Directed Aromatic Halogenation

    Goal: Palladium-catalyzed, pyridine-directed C–H halogenation at the C6 position of the phenyl ring.

    Q: I am attempting a Pd-catalyzed directed halogenation to functionalize the C6 position, but I am getting benzylic halogenation as a major side product. How do I fix this? A: In transition-metal-catalyzed directed halogenations, the pyridine nitrogen coordinates to the Pd(II) center, bringing it into proximity with the ortho-C–H bond to form a palladacycle[2]. Oxidation by NBS generates a high-valent Pd(IV) intermediate that undergoes reductive elimination to form the C–Br bond[3]. However, because these reactions require heat and NBS is a potent radical source, the benzylic C–H bond undergoes background radical bromination. Fix: Add a radical scavenger such as TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) or BHT (butylated hydroxytoluene) to the reaction. This quenches the background radical chain, forcing the NBS to act exclusively as an electrophilic oxidant for the Pd catalytic cycle[4].

    Q: Even with radical scavengers, I am seeing halogenation at the C5 position rather than the targeted C6 position. What is going wrong? A: You are observing a clash between catalyst-directed C–H activation (which targets C6) and inherent substrate reactivity (EAS, which targets the highly activated C5 position). If the Pd-catalyst turnover is too slow, the background EAS reaction outpaces it[2]. Fix: Accelerate the metal-catalyzed pathway by adding a silver salt (e.g., AgSbF 6​ ). Silver abstracts halides from the Pd coordination sphere, creating a highly electrophilic, cationic Pd(II) species that inserts into the C6 C–H bond much faster than the background EAS can occur[4].

    Self-Validating Protocol: Directed C6-Halogenation
    • Preparation: In a sealed reaction tube, combine 3-(2-Fluoro-4-methylphenyl)pyridine (1.0 equiv), Pd(OAc) 2​ (5 mol%), and NBS (1.1 equiv).

    • Additives: Add TEMPO (0.1 equiv) to suppress benzylic radical halogenation, and AgSbF 6​ (10 mol%) to accelerate C–H activation.

    • Solvent: Suspend the mixture in hexafluoro-2-propanol (HFIP) or acetic acid (0.1 M). Causality note: HFIP is highly polar and hydrogen-bond donating, which stabilizes the high-valent Pd(IV) transition state while resisting halogenation itself.

    • Reaction: Stir at 100 °C for 12 hours.

    • Validation Checkpoint: The reaction mixture should remain a homogeneous dark reddish-brown (indicating active, soluble Pd species). If the solution turns clear and a heavy black precipitate forms (Pd black), the catalyst has decomposed via reductive elimination without substrate turnover, indicating moisture contamination or insufficient oxidant.

    • Workup: Dilute with ethyl acetate, filter through a short pad of Celite to remove Pd and Ag salts, wash with saturated aqueous NaHCO 3​ , and concentrate.

    References

    • A Simple Catalytic Method for the Regioselective Halogenation of Arenes | Source: Organic Letters (acs.org) | 2[2]

    • Reactions at the Benzylic Position | Source: Chemistry Steps | 1[1]

    • Dual Role of Rh(III) Catalyst Enables Regioselective Halogenation of (Electron-Rich) Heterocycles | Source: Journal of the American Chemical Society (acs.org) | 4[4]

    • High-Valent Organometallic Copper and Palladium in Catalysis | Source: PMC - NIH | 3[3]

    Sources

    Reference Data & Comparative Studies

    No content available

    This section has no published content on the current product page yet.

    Safety & Regulatory Compliance

    Safety

    3-(2-Fluoro-4-methylphenyl)pyridine proper disposal procedures

    Proper disposal of fluorinated aryl pyridines, such as 3-(2-Fluoro-4-methylphenyl)pyridine , requires rigorous adherence to environmental safety protocols. Because this compound contains a highly stable carbon-fluorine (...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Proper disposal of fluorinated aryl pyridines, such as 3-(2-Fluoro-4-methylphenyl)pyridine , requires rigorous adherence to environmental safety protocols. Because this compound contains a highly stable carbon-fluorine (C-F) bond, it cannot be processed through standard organic waste streams.

    As a Senior Application Scientist, I have designed this comprehensive, self-validating protocol to ensure your laboratory maintains strict compliance with the Resource Conservation and Recovery Act (RCRA) while mitigating the severe environmental and operational risks associated with halogenated waste[1].

    Part 1: Chemical Profile & Hazard Classification

    Before initiating any disposal protocol, it is critical to verify the physical and chemical properties of the target analyte. The presence of the fluorine atom dictates the entire downstream lifecycle of this chemical's waste stream[2].

    PropertyQuantitative Data / Classification
    Chemical Name 3-(2-Fluoro-4-methylphenyl)pyridine
    CAS Number 1214339-90-8
    PubChem CID 46317284
    Molecular Formula C₁₂H₁₀FN
    Molecular Weight 187.21 g/mol
    Primary Hazard Class Halogenated Organic Waste
    Secondary Hazards Irritant, Target Organ Toxicity (Liver/Kidney)

    Part 2: Mechanistic Rationale for Waste Segregation

    Do not simply throw this compound into a generic "Organic Waste" carboy. The segregation of 3-(2-Fluoro-4-methylphenyl)pyridine into a dedicated Halogenated Organic Waste stream is driven by two critical mechanistic and operational factors:

    • Prevention of Dioxin/Furan Formation: Standard non-halogenated organic waste is typically incinerated at moderate temperatures. If halogenated compounds are introduced into this stream, the incomplete combustion of the fluorinated aromatic rings leads to the synthesis of highly toxic polyfluorinated dibenzo-p-dioxins (PFDDs) and dibenzofurans[3].

    • Incinerator Integrity & Acid Gas Generation: The thermal breakdown of 3-(2-Fluoro-4-methylphenyl)pyridine generates corrosive hydrogen fluoride (HF) gas. Halogenated waste must be routed to specialized, high-temperature hazardous waste incinerators (often operating >1000°C) equipped with alkaline wet scrubbers designed to neutralize acid gases before they reach the atmosphere[3][4]. Mixing even trace amounts of this compound into a non-halogenated carboy contaminates the entire volume, drastically increasing disposal costs and regulatory liability[4].

    Part 3: Step-by-Step Operational Protocol for Disposal

    This methodology provides a self-validating system for the disposal of 3-(2-Fluoro-4-methylphenyl)pyridine. Every step includes a verification check to ensure protocol integrity.

    Phase 1: Preparation & Engineering Controls
    • Causality: Pyridine derivatives can be volatile and present inhalation risks, while the fluorinated substituent increases lipophilicity, enhancing dermal absorption.

    • Step 1: Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for concentrated solutions), splash goggles, and a flame-resistant lab coat.

    • Step 2: Conduct all waste transfers inside a certified, actively venting chemical fume hood[5].

    Phase 2: Waste Segregation & Collection
    • For Liquid Waste (Solutions & Extracts):

      • Step 1: Verify the composition of the waste. If 3-(2-Fluoro-4-methylphenyl)pyridine is dissolved in a non-halogenated solvent (e.g., methanol or hexane), the entire solution must now be classified as Halogenated Waste[4].

      • Step 2: Check for aqueous contamination. If the waste is a biphasic mixture (e.g., from an aqueous extraction), perform a phase separation using a separatory funnel. Validation: Ensure the organic layer is completely free of water. Water lowers the BTU (energy) value of the waste, complicating the incineration process[4].

      • Step 3: Transfer the organic phase into a chemically compatible container (PTFE-lined glass or high-density polyethylene, HDPE) specifically designated for Halogenated Solvents.

    • For Solid Waste (Powders & Contaminated Consumables):

      • Step 1: Collect any unused pure powder, contaminated silica gel from chromatography, or saturated filter papers.

      • Step 2: Place these materials into a puncture-resistant, sealable solid waste container lined with a heavy-duty poly bag.

    Phase 3: Labeling and Satellite Accumulation Area (SAA) Storage
    • Step 1: Immediately affix a standard Hazardous Waste tag to the container. Validation: The tag must explicitly state "Halogenated Organic Waste" and list "3-(2-Fluoro-4-methylphenyl)pyridine" as a constituent[4]. Do not use abbreviations.

    • Step 2: Check the appropriate hazard boxes: "Toxic" and "Irritant".

    • Step 3: Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray) to prevent environmental release in the event of primary container failure[4].

    • Step 4: Cap the container tightly when not actively adding waste to prevent fugitive emissions of pyridine vapors[5].

    Part 4: Disposal Decision Workflow

    G Start Waste Generated: 3-(2-Fluoro-4-methylphenyl)pyridine State Physical State of Waste? Start->State Liquid Liquid / Solution State->Liquid Liquid Solid Solid / Powder / Consumables State->Solid Solid AqueousCheck Mixed with Aqueous? Liquid->AqueousCheck HaloSolid Route to Halogenated Solid Waste Container Solid->HaloSolid PhaseSep Perform Phase Separation (Isolate Organic Layer) AqueousCheck->PhaseSep Yes HaloLiquid Route to Halogenated Liquid Waste Container AqueousCheck->HaloLiquid No PhaseSep->HaloLiquid Labeling Affix Hazardous Waste Label (Specify: Halogenated, Toxic) HaloLiquid->Labeling HaloSolid->Labeling SAA Store in Secondary Containment (Satellite Accumulation Area) Labeling->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

    Workflow for the segregation and disposal of 3-(2-Fluoro-4-methylphenyl)pyridine waste.

    Part 5: Spill Response & Decontamination

    In the event of an accidental release, immediate containment is required to prevent environmental contamination and vapor inhalation:

    • Small Liquid Spills: Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[4].

    • Solid Spills: Sweep up the powder using non-sparking tools to avoid generating static electricity.

    • Decontamination: Wash the affected fume hood deck or benchtop with a mixture of water and mild detergent. Collect all used absorbents, paper towels, and rinsate, and place them directly into the Halogenated Solid Waste container[5].

    References

    • 3-(2-Fluoro-4-methylphenyl)pyridine | CID 46317284 . PubChem - National Institutes of Health (NIH). Available at:[Link]

    • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). Available at:[Link]

    • Hazardous Waste Disposal Guide - Research Safety . Northwestern University. Available at:[Link]

    • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. Available at:[Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.